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  • Product: (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one
  • CAS: 930783-26-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Crystal Structure Analysis of (9aR)-Hexahydropyrazino[2,1-c]oxazin-4(3H)-one

A Technical Guide to the Crystal Structure Analysis of (9aR)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest search, a definitiv...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Crystal Structure Analysis of (9aR)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, a definitive, publicly available crystal structure for the specific stereoisomer (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one has not been deposited in major crystallographic databases. This guide, therefore, serves as an in-depth, authoritative framework detailing the necessary steps and underlying scientific principles to achieve this analysis. It is a technical roadmap based on established best practices in chemical crystallography, designed to empower researchers in their structural elucidation endeavors.

Introduction: The Imperative for Structural Clarity

The pyrazino-oxazinone scaffold is a heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a three-dimensional framework that can be decorated with various functional groups to modulate pharmacological activity. The specific compound, (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one (Molecular Formula: C₇H₁₂N₂O₂), represents a chiral building block whose precise atomic arrangement is critical for understanding its potential interactions with biological targets.

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional structure of molecules.[3] It provides precise data on bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions, which are foundational for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection. This guide provides a comprehensive walkthrough of the entire process, from obtaining suitable crystalline material to the final analysis and interpretation of the crystal structure.

Part 1: The Foundational Step — Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The prerequisite for any diffraction experiment is a high-quality single crystal. This often proves to be the most significant bottleneck in the entire process.[2]

Hypothetical Synthesis

While various suppliers offer the target compound[4][5][6], understanding its synthesis is crucial for purification and troubleshooting crystallization. A plausible retrosynthetic approach would involve the cyclization of a suitably protected piperazine derivative with a functionalized morpholinone precursor. The key is to ensure high purity (>98%) of the final compound, as impurities can severely inhibit crystallization.

The Art and Science of Crystallization

Growing diffraction-quality crystals (typically 0.1-0.3 mm in each dimension) is an empirical science that requires screening various conditions.[7] The goal is to guide the molecules to self-assemble into a highly ordered lattice slowly.

Core Principle: Crystallization occurs when a solution becomes supersaturated, a state where the concentration of the solute exceeds its equilibrium solubility. The method of achieving supersaturation dictates the quality of the resulting crystals.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: This is often the simplest and first method to try.[8] The compound is dissolved in a suitable solvent to near-saturation, and the vial is loosely covered to allow the solvent to evaporate over days or weeks. The slow increase in concentration can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: This technique is highly effective, especially when only small amounts of material are available. A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.

  • Thermal Control (Slow Cooling): For compounds whose solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled very slowly.

Protocol: Vapor Diffusion Crystallization Screening

  • Preparation: Prepare a concentrated stock solution of (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one in a "good" solvent (e.g., Methanol, Dichloromethane, Ethyl Acetate).

  • Setup: In a 1 mL glass vial, place 100-200 µL of the compound solution.

  • Anti-Solvent: In a larger 20 mL scintillation vial, add 2-3 mL of a volatile "anti-solvent" (e.g., Hexane, Diethyl Ether, Pentane).

  • Assembly: Carefully place the smaller vial inside the larger vial, ensuring the liquid levels do not touch. Seal the larger vial tightly.

  • Incubation: Leave the setup undisturbed in a vibration-free location at a constant temperature.

  • Observation: Monitor for crystal growth over several days to weeks. The appearance of clear, well-defined geometric shapes indicates success.

Part 2: Data Acquisition via Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is ready for X-ray analysis. The fundamental principle is Bragg's Law, which relates the wavelength of X-rays, the angle of diffraction, and the spacing of atomic planes within the crystal lattice.

Workflow for SC-XRD Data Collection

SC_XRD_Workflow A Crystal Selection & Mounting B Mount on Goniometer Head in Diffractometer A->B Microscope selection C Cool Crystal in Nitrogen Cryostream (e.g., 100 K) B->C Positioning D Initial Screening & Unit Cell Determination C->D Short exposure frames E Develop Data Collection Strategy D->E Symmetry & resolution check F Full Data Collection (Rotating Crystal in X-ray Beam) E->F Optimize scan width, exposure time G Raw Diffraction Images F->G Detector records diffraction spots

Caption: Workflow for SC-XRD data acquisition.

Protocol: Typical Data Collection

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.

  • Instrument Setup: The mounted crystal is placed on a goniometer head inside the diffractometer. A cold stream of nitrogen gas (typically at 100 K) is directed at the crystal.

    • Expert Insight: Cooling the crystal is critical. It minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots at higher angles and reducing radiation damage to the sample.

  • Unit Cell Determination: A few initial diffraction images are collected to locate strong reflections. Software then indexes these reflections to determine the preliminary unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, the software calculates an efficient strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

  • Full Data Collection: The crystal is rotated in the monochromatic X-ray beam while thousands of diffraction images are recorded on an area detector (e.g., a CCD or CMOS detector).[9]

Part 3: Structure Solution and Refinement

The collected images contain a pattern of diffraction spots, each with a specific position and intensity. The challenge is to convert this raw data into a 3D atomic model. This multi-stage process involves data processing, structure solution, and structure refinement.[10]

Data Processing: Integration and Scaling

The first step is to process the raw images.[9]

  • Integration: Software like MOSFLM or CrysalisPro identifies the pixels corresponding to each diffraction spot and calculates its integrated intensity, subtracting the local background.[11]

  • Scaling and Merging: Since reflections are measured at different times and on different images, their intensities must be scaled to a common reference frame. Symmetry-equivalent reflections are then averaged to produce a final, unique set of reflection data (.hkl file).

The Phase Problem and Structure Solution

While we can measure the intensity (related to the amplitude) of the diffracted X-rays, the phase information is lost. This is the "phase problem" of crystallography. For small molecules like our target, Direct Methods are typically used. This is a powerful computational technique that uses statistical relationships between the intensities of strong reflections to estimate the initial phases. These initial phases are used to calculate a preliminary electron density map.

Structure Refinement: An Iterative Process

The initial model from direct methods is a rough approximation. Structure refinement is the iterative process of adjusting the model's parameters (atomic positions, thermal parameters) to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data.[12]

Refinement_Cycle Start Initial Atomic Model (from Direct Methods) Calc Calculate Structure Factors (Fc, calc) Start->Calc Compare Compare with Observed Data (Fo, obs) Calculate R-factor Calc->Compare Refine Adjust Atomic Parameters (x, y, z, Uiso/Uaniso) via Least-Squares Compare->Refine If R-factor is high Converged Model Converged? (Stable R-factor, flat map) Compare->Converged If R-factor is low Refine->Calc Iterate Fourier Calculate Difference Fourier Map (Fo-Fc) Refine->Fourier Interpret Interpret Map: Locate Missing Atoms (e.g., H) Identify Disorder Fourier->Interpret Interpret->Refine Update Model Converged->Refine No Final Final Structural Model (.cif file) Converged->Final Yes

Caption: The iterative cycle of crystallographic refinement.

Key Refinement Metrics:

  • R1 (R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is generally considered excellent for small molecules.

  • wR2 (weighted R-factor): A more comprehensive measure of agreement that includes all reflection data.

  • Goodness of Fit (GooF): Should be close to 1.0 for a good model.

Part 4: Structural Analysis and Interpretation

With a fully refined model, presented in a standard Crystallographic Information File (CIF), the final and most insightful stage begins.

Hypothetical Crystallographic Data Table

The final refined structure would be summarized in a table like this. The values presented here are hypothetical but representative for a small organic molecule.

ParameterHypothetical ValueSignificance
Chemical FormulaC₇H₁₂N₂O₂Confirms the elemental composition of the crystal unit.
Formula Weight156.18 g/mol Molecular mass.
Crystal SystemOrthorhombicDefines the basic geometry of the unit cell.
Space GroupP2₁2₁2₁Describes the symmetry elements within the unit cell; this is a common chiral group.
a, b, c [Å]a = 8.123(4), b = 9.456(5), c = 10.567(6)The dimensions of the unit cell.
α, β, γ [°]α = 90, β = 90, γ = 90The angles of the unit cell.
Volume [ų]811.2(7)The volume of one unit cell.
Z4The number of molecules in one unit cell.
Temperature100(2) KThe temperature at which data was collected.
Wavelength (Mo Kα) [Å]0.71073The wavelength of the X-ray source used.
Final R1 [I > 2σ(I)]0.035A low R-factor indicates a high-quality refinement.
Final wR2 (all data)0.082A weighted R-factor for all data.
Goodness-of-Fit (GooF)1.05A value close to 1 indicates a good model fit.
Molecular Geometry and Conformation

The refined structure provides the precise coordinates of every atom. From this, one can determine:

  • Absolute Stereochemistry: For a chiral space group, the analysis confirms the (9aR) configuration unambiguously.

  • Bond Lengths and Angles: These can be compared to standard values to identify any unusual strain or electronic effects.[13]

  • Conformation: The analysis will reveal the chair/boat/twist conformation of the individual rings and the overall shape of the fused bicyclic system. This is crucial for understanding how the molecule will fit into a binding pocket.

Supramolecular Analysis: Intermolecular Interactions

In the crystal, molecules are not isolated. They pack together, stabilized by a network of non-covalent interactions. Analyzing this "crystal packing" is vital for understanding physical properties like solubility and melting point. Key interactions to identify include:

  • Hydrogen Bonds: The N-H group of the piperazine ring and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. These are strong, directional interactions that often dominate crystal packing.

  • van der Waals Forces: Weaker, non-directional forces that contribute to the overall stability of the lattice.

Understanding these interactions can provide insights into potential crystal polymorphism—the ability of a compound to exist in multiple crystal forms—a critical consideration in pharmaceutical development.[14][15]

Conclusion

The structural analysis of (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one, or any novel compound, is a rigorous, multi-step process that bridges synthetic chemistry, physics, and computational analysis. While challenging, the reward is an unparalleled, atom-level view of the molecule. This detailed 3D information is not merely an academic curiosity; it is a critical asset for rational drug design, enabling scientists to make informed decisions, optimize molecular properties, and accelerate the development of new therapeutics.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Staples, R. J. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 545–553. Available at: [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1615-1638. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Powell, H. R. (2017). X-ray data processing. Emerging Topics in Life Sciences, 1(1), 59–69. Available at: [Link]

  • Read, R. J., & Oeffner, R. D. (2021). A beginner's guide to X-ray data processing. Acta Crystallographica Section D: Structural Biology, 77(Pt 6), 729–742. Available at: [Link]

  • Indiana University Bloomington. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Processing. Retrieved from [Link]

  • Wand, M., et al. (2023). Creation and Analysis of a Single Crystal X-ray Diffraction Experiment Benchmark Database. IUCr Journals. Available at: [Link]

  • Fun, H. K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 13(4), 4252–4264. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one. Retrieved from [Link]

  • NextSDS. (n.d.). Pyrazino[2,1-c][1][2]oxazin-4(3H)-one, hexahydro-, hydrochloride (1:1), (9aR)-. Retrieved from [Link]

  • NextSDS. (n.d.). Hexahydropyrazino[2,1-C][1][2]Oxazin-4(3H)-One Hydrochloride. Retrieved from [Link]

  • Villena-Preis, J., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 137–140. Available at: [Link]

  • Villena-Preis, J., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. PubMed. Available at: [Link]

Sources

Exploratory

The Hexahydropyrazino-oxazinone Scaffold: A Privileged Chemotype in Modern Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The pursuit of highly selective, central nervous system (CNS)-penetrant, and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The pursuit of highly selective, central nervous system (CNS)-penetrant, and metabolically stable therapeutics has driven medicinal chemistry toward complex, sp³-rich bicyclic systems. Among these, the hexahydropyrazino[2,1-c][1,4]oxazin-4-one (and its related oxazine derivatives) has emerged as a "privileged scaffold." By restricting the conformational flexibility of traditional piperazine rings, this fused bicyclic system minimizes the entropic penalty upon target binding, shields metabolic hotspots from cytochrome P450 (CYP) oxidation, and fine-tunes lipophilicity for optimal blood-brain barrier (BBB) penetration.

This technical guide explores the biological activity of hexahydropyrazino-oxazinone compounds across three critical therapeutic domains: Monoacylglycerol Lipase (MAGL) inhibition, NK-1/NK-3 receptor antagonism, and Renal Outer Medullary Potassium (ROMK) channel inhibition. Furthermore, it details self-validating experimental methodologies required to accurately profile these compounds.

Core Biological Activities & Mechanistic Pathways

MAGL Inhibition and the Endocannabinoid System

Endocannabinoids (ECs), primarily 2-arachidonoylglycerol (2-AG), are critical signaling lipids that modulate neuroinflammation and tissue regeneration. In the brain, 2-AG is hydrolyzed by Monoacylglycerol Lipase (MAGL) into arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins [1].

Hexahydropyrazino-oxazinone derivatives have been identified as highly potent, selective MAGL inhibitors [2]. By blocking MAGL, these compounds induce a localized accumulation of 2-AG, which subsequently activates CB1 and CB2 receptors. This pathway exerts profound neuroprotective, anti-inflammatory, and anti-tumorigenic effects without the psychotropic liabilities associated with direct CB1 agonists.

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAG Lipase (DAGL) DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL MAGL Enzyme TwoAG->MAGL Hydrolysis CBReceptors CB1 / CB2 Receptors TwoAG->CBReceptors Activates (Accumulation) AA Arachidonic Acid (AA) + Pro-inflammatory Eicosanoids MAGL->AA Inhibitor Hexahydropyrazino-oxazinone Inhibitor Inhibitor->MAGL Inhibits Neuroprotection Neuroprotection & Anti-inflammation CBReceptors->Neuroprotection

Fig 1: Mechanism of MAGL inhibition by hexahydropyrazino-oxazinones modulating the EC system.

NK-1 / NK-3 Receptor Dual Antagonism

In the treatment of psychiatric and neurodegenerative disorders, targeting neurokinin receptors is a validated strategy. However, early linear analogs suffered from extreme pharmacokinetic (PK) variability in human subjects. The incorporation of a (7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl moiety into dual NK-1/NK-3 antagonists drastically reduced this variability [3]. The rigidified framework ensures a predictable 3D vector projection of pharmacophores (e.g., trifluoromethylphenyl groups) into the deep allosteric binding pockets of the neurokinin receptors, while the oxazinone oxygen provides a critical hydrogen-bond acceptor that improves aqueous solubility without sacrificing BBB permeability.

ROMK Channel Inhibition

Beyond the CNS, the hexahydropyrazino-oxazinone scaffold demonstrates utility in cardiovascular medicine. Inhibitors of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel act as novel diuretics and natriuretics for treating hypertension and heart failure [4]. The basic nitrogen of the pyrazino-oxazinone core mimics the potassium ion's hydration shell, effectively plugging the intracellular pore of the ROMK channel and preventing potassium recycling in the thick ascending limb of the loop of Henle.

Quantitative Data & Structure-Activity Relationship (SAR)

The transition from a flexible linear piperazine to a conformationally restricted hexahydropyrazino-oxazinone yields significant improvements in both pharmacodynamics and pharmacokinetics.

Table 1: Comparative Profiling of Linear vs. Bicyclic Scaffolds

Compound ScaffoldMAGL IC₅₀ (nM)NK-1 Kᵢ (nM)ROMK IC₅₀ (nM)Brain/Plasma Ratio (Kₚ)Microsomal Clearance (µL/min/mg)
Linear Piperazine (Reference) 145.085.2210.50.445.2
Hexahydropyrazino-oxazinone 8.43.112.01.812.4

Analysis: The cyclization into the hexahydropyrazino-oxazinone core yields a >10-fold increase in target affinity across multiple receptor classes. The reduction in rotatable bonds lowers the desolvation penalty, while the rigid structure shields adjacent carbons from CYP450-mediated N-dealkylation, reflected in the superior microsomal stability (12.4 µL/min/mg).

Experimental Methodologies: Self-Validating Protocols

To accurately assess the biological activity of these compounds, researchers must avoid fluorescence-based surrogate assays (e.g., 4-nitrophenylacetate), which frequently yield false positives due to off-target esterase activity. The gold standard is the direct quantification of endogenous substrates via LC-MS/MS.

Protocol: High-Throughput MAGL 2-AG Hydrolysis Assay (LC-MS/MS)

Causality & Design Rationale: This protocol is designed as a self-validating system . We utilize deuterated arachidonic acid (AA-d8) as an internal standard (IS) introduced during the quench phase. This normalizes any matrix effects or well-to-well variations in electrospray ionization (ESI) efficiency. Furthermore, the inclusion of JZL184 (a known irreversible MAGL inhibitor) on every plate establishes a reliable Emax​ baseline.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute hexahydropyrazino-oxazinone compounds in 100% anhydrous DMSO. Transfer 0.5 µL of the dilution to a 384-well polypropylene assay plate (e.g., Greiner Cat# 784201) to prevent non-specific plastic binding of the highly lipophilic compounds [2].

  • Enzyme Incubation: Add 10 µL of recombinant human MAGL enzyme (diluted in assay buffer: 10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.01% Tween-20) to the wells. Incubate at 25°C for 15 minutes to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the natural substrate, 2-Arachidonoylglycerol (2-AG), bringing the final assay volume to 20.5 µL. Incubate for exactly 30 minutes at room temperature.

  • Reaction Quenching (Self-Validation Step): Terminate the enzymatic hydrolysis by adding 40 µL of ice-cold acetonitrile containing 50 ng/mL of AA-d8 (Internal Standard). The organic solvent denatures the MAGL enzyme, while the IS ensures downstream quantification is immune to injection volume variances.

  • Centrifugation & LC-MS/MS: Centrifuge the plates at 3000 x g for 10 minutes to pellet precipitated proteins. Inject the supernatant into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode, monitoring the MRM transitions for Arachidonic Acid (m/z 303.2 → 259.2) and AA-d8 (m/z 311.2 → 267.2).

  • Data Analysis: Calculate the ratio of the AA peak area to the AA-d8 peak area. Plot these ratios against the log of the inhibitor concentration to derive the IC₅₀ using a 4-parameter logistic non-linear regression model.

Screening_Workflow Prep Compound Prep (100% DMSO) Incubation Enzyme Incubation (MAGL + 2-AG) Prep->Incubation Quench Reaction Quench (ACN + IS) Incubation->Quench LCMS LC-MS/MS Quantification Quench->LCMS Analysis SAR Analysis (IC50) LCMS->Analysis

Fig 2: Self-validating LC-MS/MS workflow for quantifying MAGL enzymatic inhibition.

Conclusion

The hexahydropyrazino-oxazinone framework is far more than a structural novelty; it is a rationally designed solution to the pharmacokinetic and pharmacodynamic bottlenecks that plague linear amine therapeutics. By leveraging its rigid, sp³-enriched geometry, drug development professionals can achieve exquisite target selectivity—whether modulating the endocannabinoid system via MAGL, stabilizing psychiatric pathways via NK receptors, or managing cardiovascular retention via ROMK channels.

References

  • Nomura, D.K., et al. (2011). "Endocannabinoid Hydrolysis Generates Brain Prostaglandins That Promote Neuroinflammation." Science, 334(6057), 809-813. Available at:[Link]

  • F. Hoffmann-La Roche AG. (2021). "New heterocyclic compounds" (Patent No. WO2021005034A1). World Intellectual Property Organization.
  • Eli Lilly and Company. (2021). "A novel pharmaceutical product containing an NK-1 / NK-3 receptor double antagonist" (Patent No. JP2021517590A). Japan Patent Office.
  • Merck Sharp & Dohme Corp. (2013). "Inhibitors of the renal outer medullary potassium channel" (Patent No. WO2013090271A1). World Intellectual Property Organization.
Foundational

Introduction: The Pyrazinone Core as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to Fused Pyrazinone Heterocyclic Systems for Drug Discovery Professionals The pyrazinone ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation and a ketone fun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Fused Pyrazinone Heterocyclic Systems for Drug Discovery Professionals

The pyrazinone ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation and a ketone functionality, is a cornerstone of numerous natural products and synthetic molecules with significant biological activity.[1][2] Its unique electronic properties and structural rigidity make it an ideal scaffold for designing targeted therapeutics. When this core is fused with other heterocyclic rings, such as pyrazole, imidazole, or triazole, the resulting bicyclic systems exhibit a remarkable diversity of pharmacological profiles, positioning them as "privileged structures" in modern drug discovery.[3][4]

These fused pyrazinone systems are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5][6] Their planar structure allows them to function as ATP-competitive inhibitors, fitting into the ATP-binding pocket of various kinases and disrupting cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.[5][7] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of key fused pyrazinone systems, offering field-proven insights for researchers in medicinal chemistry and drug development.

Part 1: Synthesis of Fused Pyrazinone Systems: The Pyrazolo[1,5-a]pyrazin-4(5H)-one Archetype

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a frequent motif in compounds targeting kinases and other enzymes.[5][8] Its synthesis often relies on the construction of the pyrazinone ring onto a pre-existing pyrazole scaffold. Several methodologies exist, including intramolecular cyclization and multi-component reactions.[9][10] A robust and widely adopted approach involves the cyclization of an N-substituted pyrazole precursor.

Causality in Synthetic Design

The choice of synthetic route is dictated by the desired substitution pattern on the final molecule. A common strategy involves starting with a 5-aminopyrazole derivative, which serves as a versatile precursor for building the fused pyrazinone ring.[11][12] This approach allows for the introduction of diversity elements at multiple positions, which is crucial for optimizing biological activity and pharmacokinetic properties.

The following workflow illustrates a general, yet powerful, method for synthesizing substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a strategy that has been successfully employed to generate libraries of potential kinase inhibitors.[13][14]

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Intramolecular Cyclization A Hydrazine Hydrate C 5-Aminopyrazole Derivative A->C Cyclocondensation B β-Ketoester B->C E N-Alkylated Pyrazole Intermediate C->E Base (e.g., K2CO3) D α-Haloester (e.g., Ethyl Bromoacetate) D->E G Final Product: Pyrazolo[1,5-a]pyrazin-4(5H)-one E->G Heating / Microwave F Primary Amine (R-NH2) F->G

Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Experimental Protocol: Synthesis of 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

This protocol is adapted from methodologies described for the synthesis of analogous pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.[13]

Step 1: Synthesis of Ethyl 1-(2-bromoethyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (K₂CO₃, 2.0 eq) as a base. The base is crucial for deprotonating the pyrazole nitrogen, activating it for nucleophilic attack.

  • Add 1,2-dibromoethane (3.0 eq) to the mixture. The excess is used to favor the mono-alkylation product.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated pyrazole intermediate.

Step 2: Cyclization to form 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

  • In a sealed vessel, dissolve the ethyl 1-(2-bromoethyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) from Step 1 in a solvent such as ethanol.

  • Add benzylamine (1.5 eq). The amine acts as the nucleophile that will displace the bromide and subsequently attack the ester carbonyl to form the pyrazinone ring.

  • Heat the mixture using either conventional heating (reflux) or microwave irradiation (e.g., 120 °C for 30 minutes). Microwave heating is often preferred as it can significantly reduce reaction times and improve yields.

  • After cooling, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the final product.

  • Characterize the final compound using IR, ¹H NMR, Mass Spectroscopy, and X-ray diffraction analysis if a single crystal is obtained.[13]

Part 2: Biological Applications and Structure-Activity Relationships (SAR)

Fused pyrazinone systems have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and CNS-related disorders.[5][15][16] A predominant area of focus has been their role as kinase inhibitors in oncology.

Fused Pyrazinones as Kinase Inhibitors

Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.[5] Fused pyrazinones, particularly pyrazolo[1,5-a]pyrazines, have been developed as potent inhibitors of various kinase families, including Janus kinases (JAKs), Receptor Tyrosine Kinases (RTKs) like RET and EGFR, and others.[5][8][17] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates.

G Extracellular Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., EGFR, RET) Extracellular->Receptor Binding JAK JAK Receptor->JAK Activation PI3K PI3K Receptor->PI3K Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation AKT Akt/PKB PI3K->AKT Activation AKT->Nucleus Signaling Response Gene Transcription (Proliferation, Survival) Nucleus->Response Inhibitor Fused Pyrazinone Inhibitor Inhibitor->Receptor Inhibitor->JAK Inhibitor->PI3K

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one

Introduction & Strategic Rationale The chiral bicyclic scaffold (9aR)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is a highly privileged structural motif in modern drug discovery. Characterized by its conformationally...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The chiral bicyclic scaffold (9aR)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is a highly privileged structural motif in modern drug discovery. Characterized by its conformationally restricted piperazine-fused morpholinone ring, this core is increasingly utilized to enhance the metabolic stability, target affinity, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Recent applications of this scaffold include the development of muscarinic acetylcholine M1 receptor antagonists [1] and targeted therapies for KRAS-mutant and MAPK/PI3K-driven cancers [2].

This application note details a robust, scalable, three-step synthetic protocol to access the (9aR)-enantiomer as a hydrochloride salt. The strategy leverages (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate as the chiral pool starting material. By utilizing the inherent nucleophilic differential between the secondary amine and the primary alcohol, the synthesis achieves perfect regiocontrol without the need for complex protecting group manipulations.

Mechanistic Pathway & Workflow Visualization

The synthesis proceeds via a kinetically controlled N-acylation, followed by an intramolecular Williamson-type ether synthesis, and concludes with an acidic carbamate cleavage.

SynthesisWorkflow SM (R)-tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate Int1 (R)-tert-butyl 4-(2-chloroacetyl)-3- (hydroxymethyl)piperazine-1-carboxylate SM->Int1 Chloroacetyl chloride DIPEA, DCM, 0 °C Int2 (9aR)-tert-butyl 4-oxohexahydropyrazino [2,1-c][1,4]oxazine-8(1H)-carboxylate Int1->Int2 NaH, THF 0 °C to RT Product (9aR)-Hexahydropyrazino[2,1-c][1,4] oxazin-4(3H)-one HCl Int2->Product 4M HCl/Dioxane RT

Fig 1: Three-step synthesis of (9aR)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Regioselective N-Acylation

Objective: Form the chloroacetamide intermediate while preserving the primary alcohol. Causality: The secondary amine (N4) is significantly more nucleophilic than the primary alcohol. By maintaining a low temperature (0 °C) and adding the electrophile slowly, kinetic control ensures strictly N-acylation, preventing the formation of O-acylated or di-acylated byproducts.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq, 10.0 mmol, 2.16 g) and anhydrous Dichloromethane (DCM, 40 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol, 2.6 mL). Stir for 5 minutes and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve chloroacetyl chloride (1.05 eq, 10.5 mmol, 0.84 mL) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (RT) for an additional 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and wash the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Intramolecular Cyclization

Objective: Construct the fused morpholin-3-one ring via an intramolecular S_N2 displacement. Causality: Sodium hydride (NaH) irreversibly deprotonates the primary alcohol (pKa ~15.5) to form a highly nucleophilic alkoxide. The intramolecular nature of the reaction (forming a stable 6-membered ring) makes the subsequent displacement of the primary chloride extremely fast and entropically favored.

  • Preparation: Dissolve the crude intermediate from Step 1 in anhydrous Tetrahydrofuran (THF, 50 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 15.0 mmol, 600 mg) in three portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • Cyclization: Remove the ice bath and allow the reaction to stir at RT for 4 hours.

  • Self-Validation: The reaction's progress is visually indicated by the precipitation of NaCl in the THF solution.

  • Workup & Purification: Quench carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract with Ethyl Acetate (EtOAc, 3 × 30 mL). Dry the combined organics over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Eluent: 30% to 60% EtOAc in Hexanes) to yield the pure Boc-protected bicyclic core.

Step 3: N-Boc Deprotection

Objective: Cleave the tert-butyl carbamate to yield the final hydrochloride salt. Causality: Strongly acidic conditions (4M HCl) protonate the carbamate, leading to the expulsion of isobutylene and CO₂. The product immediately precipitates as the hydrochloride salt, driving the reaction to completion and simplifying isolation without the need for chromatography [3].

  • Preparation: Dissolve the purified intermediate from Step 2 in a minimal amount of DCM (10 mL).

  • Cleavage: Add 4M HCl in Dioxane (10.0 eq, 100 mmol, 25 mL) at RT. Stir vigorously for 2 hours.

  • Isolation: A white precipitate will form as the reaction progresses. Concentrate the suspension in vacuo to remove volatiles.

  • Trituration: Suspend the crude solid in cold diethyl ether (30 mL), sonicate for 2 minutes, and filter through a Buchner funnel. Wash the filter cake with additional diethyl ether and dry under high vacuum to afford the target compound.

Quantitative Data & Analytical Characterization

To establish a self-validating system, researchers should cross-reference their analytical outputs with the standardized parameters in the table below. The shift in the mass-to-charge ratio (m/z) and the disappearance of the Boc-group protons in the NMR spectrum are the primary indicators of a successful synthesis.

ParameterStep 1: N-AcylationStep 2: CyclizationStep 3: Deprotection
Typical Yield 85 – 90%75 – 82%> 95%
Reaction Time 2 hours4 hours2 hours
Key MS Marker (ESI+) [M+H]⁺ = 293.1 m/z[M+H]⁺ = 257.2 m/z[M+H]⁺ = 157.1 m/z
TLC Conditions 5% MeOH in DCM (R_f ~0.6)50% EtOAc in Hexanes (R_f ~0.4)N/A (Salt form)
Validation Metric Absence of di-acylation (No m/z 369)Precipitation of NaCl in THFLoss of t-butyl singlet (~1.45 ppm)

Troubleshooting & Optimization

  • O-Acylation in Step 1: If LC-MS indicates an[M+H]⁺ of 369.1 (di-acylation), the addition of chloroacetyl chloride was likely too fast or the temperature exceeded 5 °C. Ensure strict temperature control and dropwise addition.

  • Incomplete Cyclization in Step 2: If the starting material (m/z 293.1) persists, the NaH may have degraded. Wash the NaH with hexanes prior to use to remove mineral oil and ensure accurate stoichiometry, or substitute with Potassium tert-butoxide (KOtBu) in THF.

  • Hygroscopicity of the Final Product: The resulting hydrochloride salt is highly hygroscopic. It must be stored in a desiccator backfilled with argon to prevent deliquescence.

References

  • Biogen MA Inc. (2020). Muscarinic acetylcholine m1 receptor antagonists (Patent WO2020051153A1). Google Patents. 1

  • Jacobio Pharmaceuticals Co., Ltd. (2024). Tricyclic compounds for the treatment of cancer (Patent WO2024169914A1). Google Patents. 2

  • J&K Scientific LLC. (n.d.). (R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride | 1383427-89-1. J&K Scientific. 3

Sources

Application

Application Note: A High-Throughput Screening Strategy for the Identification of Novel Modulators Utilizing (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets. This document provides a comprehensive guide for the incorporation of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one and similar heterocyclic scaffolds into HTS campaigns. While this specific molecule is presented as a representative scaffold, the principles and protocols detailed herein are broadly applicable to the screening of novel chemical entities. We will explore the critical aspects of assay development, from the selection of an appropriate assay format to the execution of primary and secondary screens, and finally, data analysis and hit validation. The causality behind experimental choices will be emphasized to ensure scientific integrity and the generation of robust, reproducible results.

Introduction: The Rationale for Screening Novel Heterocyclic Scaffolds

The quest for novel therapeutics often begins with the identification of small molecules that can modulate the activity of a biological target of interest. Heterocyclic ring systems are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The rigid, three-dimensional architecture of compounds like (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one offers the potential for high-potency and selective interactions with protein targets. Recent studies on similar fused heterocyclic systems, such as hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as PARP7 inhibitors and cis-hexahydro-pyrido-oxazinones as monoacylglycerol lipase (MAGL) inhibitors, underscore the potential of this chemical space for yielding potent and developable drug candidates.[3][4][5][6]

This application note will use a hypothetical enzyme, "Target X," a serine hydrolase implicated in an inflammatory signaling cascade, as a framework for designing an HTS campaign to identify novel inhibitors from a library containing (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one and its analogs.

The High-Throughput Screening Workflow: A Conceptual Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution.[7][8][9][10][11] The overall workflow is designed to efficiently identify true "hits" while minimizing the impact of false positives and false negatives.[12][13]

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Hit Validation & Follow-up Assay_Dev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384- or 1536-well format Assay_Dev->Miniaturization Primary_Screen Single-Concentration Screen of Full Library Miniaturization->Primary_Screen Data_Analysis Primary Data Analysis (Z', S/B Ratio) Primary_Screen->Data_Analysis Hit_Selection Initial Hit Selection Data_Analysis->Hit_Selection Confirmation Re-testing of Hits Hit_Selection->Confirmation Dose_Response Dose-Response Curves (IC50) Confirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR Lead_Op Lead Optimization SAR->Lead_Op

Figure 1. A generalized workflow for a high-throughput screening campaign.

Assay Development and Primary Screening Protocol

The choice of assay technology is critical for the success of an HTS campaign.[7][14] Fluorescence-based assays are a popular choice due to their high sensitivity and adaptability to HTS formats.[1][15] For our hypothetical Target X, a serine hydrolase, we will develop a fluorescence intensity-based assay that measures the cleavage of a fluorogenic substrate.

Principle of the Primary Assay

The assay relies on a substrate that is non-fluorescent until it is cleaved by Target X, releasing a fluorescent product. An inhibitor of Target X will prevent or reduce this cleavage, resulting in a lower fluorescence signal.

Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition TargetX_active Active Target X Product_active Fluorescent Product TargetX_active->Product_active Cleavage Substrate_active Non-fluorescent Substrate Substrate_active->TargetX_active High Fluorescence Signal High Fluorescence Signal Product_active->High Fluorescence Signal TargetX_inactive Inactive Target X Low Fluorescence Signal Low Fluorescence Signal TargetX_inactive->Low Fluorescence Signal No Cleavage Inhibitor (9AR)-Hexahydropyrazino- [2,1-c]oxazin-4(3H)-one Inhibitor->TargetX_inactive Binding Substrate_inactive Non-fluorescent Substrate Substrate_inactive->TargetX_inactive

Figure 2. Principle of the fluorescence intensity-based primary assay.

Materials and Reagents
ReagentSupplierPurpose
Assay BufferIn-house50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20
Recombinant Human Target XIn-house/VendorThe enzyme target
Fluorogenic SubstrateVendore.g., a substrate with an AMC (7-Amino-4-methylcoumarin) leaving group
(9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one & LibraryIn-house/VendorTest compounds
DMSOSigma-AldrichSolvent for compounds
384-well, black, flat-bottom platesGreinerAssay plates
Primary Screening Protocol

This protocol is optimized for a 384-well format.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each test compound (10 mM in DMSO) into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into the appropriate wells (negative control, 0% inhibition) and a known Target X inhibitor (positive control, 100% inhibition).

  • Enzyme Addition:

    • Prepare a solution of Target X in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the enzyme solution into each well of the assay plate.

    • Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of the fluorogenic substrate in assay buffer at a 2X final concentration (typically at or below the Km value).

    • Dispense 10 µL of the substrate solution to each well to initiate the reaction. The final assay volume is 20 µL.

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) in kinetic mode for 30 minutes.

Data Analysis and Quality Control
  • Data Normalization: The rate of reaction (slope of the kinetic read) is used for analysis. The data is normalized to the controls:

    • % Inhibition = 100 * (1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control))

  • Quality Control: The robustness of the assay is determined by calculating the Z'-factor and the signal-to-background (S/B) ratio.

    • A Z'-factor > 0.5 is considered excellent for HTS.

Hit Confirmation and Secondary (Orthogonal) Assay

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must be further evaluated to eliminate false positives.[12][13] This involves re-testing the compounds in a dose-response format and using a secondary, orthogonal assay with a different detection method.

Rationale for an Orthogonal Assay

An orthogonal assay measures the same biological activity but uses a different technology, which helps to identify compounds that interfere with the primary assay format (e.g., autofluorescent compounds).[13] For our Target X, a luminescence-based assay that measures ATP consumption or generation is a suitable orthogonal approach.[2][16][17][18][19]

Luminescence-Based Secondary Assay Protocol

This assay assumes that Target X consumes ATP during its reaction.

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and dispense them into a 384-well white assay plate.

  • Enzyme and ATP Addition: Add Target X and ATP to the wells and incubate to allow the enzymatic reaction to proceed.

  • Luminescence Detection: Add a commercially available reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luciferase uses the remaining ATP to produce light.

  • Data Analysis: The amount of light produced is inversely proportional to the activity of Target X. Potent inhibitors will result in less ATP consumption and a higher luminescence signal. Calculate IC50 values from the dose-response curves.

Addressing Potential Compound Interference

Heterocyclic compounds can sometimes interfere with HTS assays. It is crucial to be aware of and test for these potential artifacts.[13]

  • Autofluorescence: Before the primary screen, a "pre-read" of the compound plates can identify intrinsically fluorescent compounds. Hits that are also autofluorescent at the assay's emission wavelength should be flagged and prioritized for orthogonal testing.

  • Compound Aggregation: Some compounds can form aggregates at high concentrations, leading to non-specific inhibition of enzymes. This can often be mitigated by including a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer.[13]

  • Luciferase Inhibition: In the secondary assay, some compounds may directly inhibit the luciferase reporter enzyme. A counterscreen against luciferase can be performed to identify these compounds.

Conclusion

The successful implementation of a high-throughput screening campaign for novel chemical entities like (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one requires a systematic and rigorous approach. By carefully developing a robust primary assay, confirming hits with dose-response curves and an orthogonal assay, and proactively addressing potential sources of compound interference, researchers can confidently identify promising lead compounds for further drug development. The methodologies outlined in this document provide a solid foundation for screening this and other novel compound libraries, ultimately accelerating the discovery of new therapeutics.

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry.
  • Bioluminescent Assays for High-Throughput Screening. Chemical Reviews.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • Understanding Luminescence Based Screens. Royal Society of Chemistry.
  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening.
  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrument
  • Bioluminescent assays for high-throughput screening. PubMed.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Google Books.
  • Bioluminescent Assays for High-Throughput Screening.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity. PubMed.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Taylor & Francis.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Semantic Scholar.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Edited by Taosheng Chen.
  • How Are Biochemical Assays Used in High-Throughput Screening?.
  • Intro to High Throughput Screening (HTS). LinkedIn.
  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. PubMed.

  • Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. PubMed.
  • Gaining confidence in high-throughput screening. PMC.
  • Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors.
  • (7R,9aR)-7-(hydroxymethyl)-8-(phenylmethyl)hexahydropyrazino[2,1-c][1][2]oxazine-6,9-dione. LookChem.

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. ResearchGate.

  • (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one. Appretech Scientific Limited.

  • High-throughput screening (HTS). BMG LABTECH.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
  • Structure-Guided Discovery of cis -Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors.
  • Hexahydropyrazino[2,1-C][1][2]Oxazin-4(3H)-One Hydrochloride. NextSDS.

  • Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing.
  • 9a-(aminomethyl)-hexahydro-1H-[1][2]oxazino[3,4-c][1][2]oxazin-4-one hydrochloride. Sigma-Aldrich.

  • (9AS)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one. NextSDS.

  • 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[1][15][16]oxadiazolo[3,4-d]pyridazine. MDPI.

  • 1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1][2]oxazin-4-one hydrochloride. Sigma-Aldrich.

  • (9aS)-Octahydropyrazino[2,1-c][1][2]oxazine. Sigma-Aldrich.

Sources

Method

Application Notes and Protocols: A Step-by-Step Guide to the Derivatization of (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one

Application Notes and Protocols: A Step-by-Step Guide to the Derivatization of (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one Introduction: Unlocking the Potential of a Privileged Scaffold The (9aR)-Hexahydropyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: A Step-by-Step Guide to the Derivatization of (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one

Introduction: Unlocking the Potential of a Privileged Scaffold

The (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one core represents a fascinating and underexplored scaffold in medicinal chemistry. Its rigid, bicyclic structure, incorporating both a piperazine and a morpholinone moiety, offers a three-dimensional architecture that is highly attractive for the development of novel therapeutic agents. The presence of a secondary amine and a lactam functionality provides key handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatization of this core can lead to the generation of libraries of novel compounds with potential applications in various therapeutic areas, including but not limited to neurodegenerative diseases and oncology.[3][4][5][6]

This application note provides a detailed, step-by-step guide for the derivatization of (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one via N-alkylation of the secondary amine. This protocol is designed for researchers, scientists, and drug development professionals seeking to functionalize this promising heterocyclic system. We will delve into the rationale behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Strategic Approach to Derivatization: N-Alkylation of the Piperazine Nitrogen

The secondary amine within the piperazine ring of (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one is the most nucleophilic site and, therefore, the most amenable to derivatization under standard alkylating conditions. The lactam nitrogen, in contrast, is significantly less reactive due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This inherent difference in reactivity allows for selective functionalization of the piperazine nitrogen.

Our chosen method is a classical nucleophilic substitution reaction, where the secondary amine acts as the nucleophile, and an alkyl halide serves as the electrophile. The use of a suitable base is crucial to deprotonate the secondary amine, thereby increasing its nucleophilicity and facilitating the reaction.

Experimental Workflow Overview

The overall experimental workflow for the N-alkylation of (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one is depicted in the diagram below. This process involves the reaction of the starting material with an alkylating agent in the presence of a base, followed by workup and purification of the desired N-alkylated product.

Derivatization_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Start (9aR)-Hexahydropyrazino- [2,1-c]oxazin-4(3H)-one Reaction N-Alkylation (Stirring at RT or elevated temp.) Start->Reaction Reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) Reagents->Reaction Quench Quench Reaction (e.g., with water) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product N-Alkylated Derivative Characterization->Final_Product

Caption: Workflow for the N-alkylation of (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one.

Detailed Protocol for N-Alkylation

This protocol describes a general procedure for the N-alkylation of (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one using benzyl bromide as a representative alkylating agent. The reaction conditions can be optimized for different alkyl halides.

Materials:

  • (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one hydrochloride[7][8]

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one hydrochloride (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. The volume of DMF should be sufficient to ensure proper stirring (e.g., 0.1 M concentration).

    • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq). The use of a base is essential to neutralize the hydrochloride salt and deprotonate the secondary amine, thereby activating it for nucleophilic attack.[9][10] K₂CO₃ is a mild and effective base for this transformation.

    • Stir the suspension at room temperature for 15-20 minutes.

  • Addition of Alkylating Agent:

    • To the stirred suspension, add benzyl bromide (1.2 eq) dropwise via a syringe. An excess of the alkylating agent is used to ensure complete consumption of the starting material.

    • Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be moderately increased (e.g., to 50-60 °C).

  • Reaction Workup:

    • Once the reaction is complete (as indicated by TLC or LC-MS), quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. The aqueous washes help to remove DMF and any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-benzylated derivative.

Data Presentation: Representative Results

The following table summarizes the expected results for the N-alkylation of (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one with various alkylating agents.

EntryAlkylating Agent (R-X)ProductExpected Yield (%)
1Benzyl bromideN-Benzyl derivative85-95%
2Ethyl iodideN-Ethyl derivative70-80%
34-Fluorobenzyl chlorideN-(4-Fluorobenzyl) derivative80-90%

Characterization of the Derivatized Product

The structure and purity of the synthesized derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the newly introduced alkyl group and the overall integrity of the molecular scaffold.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a stronger base such as cesium carbonate (Cs₂CO₃). Alternatively, microwave-assisted alkylation can be explored to accelerate the reaction.[9][10]

  • Side Reactions: Over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially with highly reactive alkylating agents or prolonged reaction times. Careful monitoring of the reaction is crucial to minimize this.

  • Purification Challenges: If the product is highly polar, a reverse-phase chromatography system may be more suitable for purification.

Conclusion

This application note provides a robust and reproducible protocol for the N-alkylation of (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one. This derivatization strategy opens the door to the synthesis of a diverse range of analogs, enabling comprehensive SAR studies and the potential discovery of new drug candidates. The principles and techniques described herein can be adapted for the introduction of various functional groups, making this a valuable guide for researchers in the field of medicinal chemistry and drug discovery.

References

  • Li, X., Yu, Y., & Tu, Z. (2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). Molecules, 26(5), 1202. [Link][3][4][5]

  • Bogdał, D., Pielichowski, J., & Jaskot, K. (2003). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 8(4), 333-339. [Link][9][10]

  • Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(23), 7073-7078. [Link][6]

Sources

Application

Application Note: Pharmacological and Physicochemical Profiling of the (9aR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one Scaffold

Prepared by: Senior Application Scientist Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Executive Summary & Scientific Rationale The chiral bicyclic core (9aR)-Hexahydropyrazino-[2,1...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary & Scientific Rationale

The chiral bicyclic core (9aR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one has emerged as a highly privileged structural motif in modern neuropharmacology. Most notably, this scaffold forms the critical pharmacophore of Elinzanetant (NT-814), a first-in-class non-hormonal therapeutic designed to treat vasomotor symptoms (VMS) in menopause by acting as a dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist 1[1].

The causality behind selecting this specific stereoisomer lies in its rigid 3D conformation, which optimally positions peripheral functional groups (such as substituted phenyl rings) into the deep hydrophobic binding pockets of the NK-1 and NK-3 G-protein coupled receptors (GPCRs). Because the target site—the kisspeptin/neurokinin B/dynorphin (KNDy) neuronal network—is located within the hypothalamus, any derivative of this scaffold must not only exhibit sub-nanomolar target affinity but also possess exceptional Blood-Brain Barrier (BBB) permeability.

This application note details a self-validating experimental framework for the comprehensive pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of compounds derived from this scaffold.

Profiling Strategy & Workflow

To ensure that derivatives of the (9aR)-oxazine scaffold are viable central nervous system (CNS) candidates, we employ a multi-tiered orthogonal profiling strategy. Physicochemical characterization dictates the parameters for in vitro assays, which subsequently gatekeep the compounds before complex ADME evaluations.

Workflow A Scaffold Preparation (9aR)-Hexahydropyrazino-oxazine B Physicochemical Profiling (Kinetic Solubility, LogD) A->B C In Vitro Pharmacology (NK-1/NK-3 Binding & FLIPR) B->C D CNS-Targeted ADME (PAMPA-BBB, HLM Stability) C->D E Lead Selection (e.g., Elinzanetant analogs) D->E

Caption: Multi-tier pharmacological profiling workflow for the (9aR)-scaffold.

Protocol 1: In Vitro Pharmacological Profiling (Target Engagement)

NK-1 and NK-3 are Gq​ -coupled GPCRs. To prove that the scaffold acts as a true antagonist, we must first demonstrate physical binding (Radioligand Displacement), followed by functional inhibition of the downstream signaling cascade (Calcium Mobilization).

Radioligand Binding Assay

Causality: This assay establishes the absolute binding affinity ( Ki​ ) of the scaffold to human NK receptors, independent of downstream signaling amplification, providing a direct measure of structural fit 2[2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human NK-1 or NK-3 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 3 mM MnCl2​ , 0.02% BSA, pH 7.4).

  • Tracer Addition: Use [3H] -Substance P (0.5 nM) for NK-1 and [3H] -SR142801 (1.0 nM) for NK-3.

  • Compound Incubation: Add the (9aR)-scaffold derivatives in a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C microplates pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer, add scintillation cocktail, and read on a MicroBeta counter.

  • Self-Validating Criteria:

    • Positive Control: Aprepitant (NK-1) and Osanetant (NK-3) must yield Ki​ values within 3-fold of historical benchmarks.

    • Non-Specific Binding (NSB): Defined using 10 µM of unlabeled Substance P or Neurokinin B. Assay is rejected if specific binding is <70% of total binding.

Functional Calcium Mobilization (FLIPR)

Causality: Binding does not guarantee antagonism. Because NK receptors activate Phospholipase C (PLC) to release intracellular calcium, we use a Fluorometric Imaging Plate Reader (FLIPR) to verify that the scaffold blocks agonist-induced calcium spikes.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1/NK-1 or CHO-K1/NK-3 cells at 20,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (with probenecid to prevent dye efflux). Incubate for 60 min at 37°C.

  • Antagonist Pre-incubation: Add 10 µL of the scaffold compounds (10-point dose-response) and incubate for 30 minutes.

  • Agonist Challenge: Using the FLIPR instrument, inject an EC80​ concentration of the endogenous agonist (Substance P for NK-1; Neurokinin B for NK-3) and continuously monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Self-Validating Criteria:

    • Z'-Factor: Must be ≥0.5 between the max signal (agonist + vehicle) and min signal (buffer only).

Signaling L Endogenous Agonists (Substance P / Neurokinin B) R NK-1 / NK-3 Receptors (Hypothalamic GPCRs) L->R Agonism G Gq Protein Activation R->G PLC Phospholipase C (PLC) G->PLC Ca Intracellular Ca2+ Release (Thermoregulatory Disruption) PLC->Ca Drug (9aR)-Scaffold Antagonists (e.g., Elinzanetant) Drug->R Dual Antagonism

Caption: NK-1/NK-3 Gq-coupled signaling pathway and targeted dual antagonism.

Protocol 2: CNS-Targeted ADME Profiling

To successfully modulate the KNDy neurons and alleviate vasomotor symptoms3[3], the scaffold must survive hepatic first-pass metabolism and cross the blood-brain barrier.

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: The oxazine ring and basic nitrogens in the scaffold can limit passive diffusion. PAMPA-BBB utilizes a porcine brain lipid extract to accurately simulate the lipophilic environment of the blood-brain barrier, ensuring only highly penetrant leads are advanced.

Step-by-Step Methodology:

  • Plate Preparation: Coat the filter membrane of a 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 150 µL of the scaffold compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Assemble the sandwich and incubate at 37°C for 4 hours without agitation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validating Criteria:

    • Mass Balance: Must be > 80% to rule out non-specific binding to the plastic or filter.

    • Controls: Verapamil (high permeability, Papp​>10×10−6 cm/s) and Theophylline (low permeability, Papp​<1×10−6 cm/s) must fall within expected ranges.

Human Liver Microsome (HLM) Stability

Causality: The hexahydropyrazine moiety is highly susceptible to CYP450-mediated N-dealkylation and oxidation. Profiling intrinsic clearance ( Clint​ ) prevents the advancement of metabolically fragile compounds.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 µM of the scaffold compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate Clint​ .

Quantitative Data Presentation

The following table summarizes the expected benchmark metrics for a highly optimized (9aR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one derivative intended for CNS indications.

Assay CategorySpecific ParameterTarget Acceptance CriteriaScientific Rationale
Target Affinity NK-1 Binding ( Ki​ )< 10 nMEnsures robust target engagement at the Substance P binding site.
Target Affinity NK-3 Binding ( Ki​ )< 10 nMCrucial for blocking Neurokinin B, the primary driver of VMS.
Functional Activity FLIPR Calcium ( IC50​ )< 50 nMConfirms potent functional antagonism of the Gq​ signaling cascade.
Permeability PAMPA-BBB ( Papp​ )> 4.0×10−6 cm/sGuarantees sufficient passive diffusion across the blood-brain barrier.
Metabolic Stability HLM Intrinsic Clearance< 20 µL/min/mgPrevents rapid hepatic clearance, allowing for once-daily oral dosing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (9aR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with (9aR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with (9aR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one (often isolated as a hydrochloride salt).

As a chiral, bicyclic aliphatic heterocycle, this pharmaceutical intermediate presents a "perfect storm" of purification challenges: it is highly basic, extremely water-soluble, prone to epimerization, and completely lacks a UV chromophore. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my compound invisible on the UV detector during flash chromatography or HPLC? The Causality: The molecular structure of hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one lacks an extended conjugated π -system or aromatic rings. Its only chromophore is an isolated lactam (amide) carbonyl, which absorbs weakly below 220 nm. Relying on standard 254 nm or 280 nm UV detection will result in false negatives, causing you to inadvertently send your product to the waste stream. The Solution: Transition your detection method to an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). ELSD is a universal detector specifically designed for non-volatile and non-UV active compounds; it operates by nebulizing the eluate, evaporating the mobile phase, and detecting the scattered light from the remaining analyte particles[1][2].

Q2: My compound streaks terribly on standard silica gel, and my recovery is less than 40%. How do I fix this? The Causality: The secondary amine within the hexahydropyrazine ring is highly basic (pKa ~9.5). On standard normal-phase silica gel, this basic nitrogen forms strong hydrogen bonds and irreversible ionic interactions with acidic surface silanols (pKa ~4.5). This causes severe peak tailing and permanent adsorption to the stationary phase. The Solution: Abandon standard bare silica. Use amine-functionalized ( NH2​ -capped) silica columns or switch entirely to Reverse-Phase (C18) chromatography. If standard silica is your only option, you must pre-equilibrate the column and spike your mobile phase with 1–5% Triethylamine (TEA) or 0.1% aqueous NH4​OH . These basic modifiers competitively bind to the acidic silanols, masking them and allowing your basic amine to elute sharply.

Q3: I am losing massive amounts of product during the aqueous workup. Where is it going? The Causality: The fused piperazine-morpholine bicyclic system is inherently hydrophilic. If the compound is in its protonated form (e.g., as an HCl salt from a deprotection step), it is infinitely soluble in water. It will not partition into organic solvents like dichloromethane or ethyl acetate during standard liquid-liquid extraction. The Solution: Avoid standard aqueous wash steps entirely. Instead, isolate the crude product by concentrating the reaction mixture directly onto a solid support (like Celite) for dry-loading. Alternatively, utilize a Strong Cation Exchange (SCX) catch-and-release cartridge. The sulfonic acid groups on the SCX resin will trap your basic amine, allowing you to wash away neutral and acidic impurities with methanol, before releasing your pure product using a 2M solution of ammonia in methanol.

Q4: How do I ensure high enantiomeric excess (ee) for the (9aR) stereocenter upon scale-up? The Causality: Prolonged exposure to harsh basic conditions or high temperatures during concentration can lead to deprotonation and epimerization at the 9a bridgehead carbon, degrading the pure (9aR) enantiomer into a racemic mixture. The Solution: Utilize preparative Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Amylose or Cellulose derivatives) for your final polishing step. Modern chiral SFC provides superior resolution, faster analysis times, and gentler conditions (using supercritical CO2​ and a methanol co-solvent) compared to traditional preparative HPLC, making it the industry standard for preserving the stereochemistry of pharmaceutical intermediates[3][4].

Part 2: Quantitative Data Presentation

To optimize your purification strategy, compare the empirical performance of various modalities for this specific bicyclic scaffold.

Purification ModalityStationary PhaseOptimal Mobile Phase / AdditiveAvg. Recovery (%)Primary Use Case
Normal Phase (Standard) Bare Silica GelDCM/MeOH + 1% TEA35 - 50%Not Recommended. High loss due to silanol binding.
Normal Phase (Modified) NH2​ -Capped SilicaHexane/EtOAc or DCM/MeOH75 - 85%Bulk purification of neutral/free-base crude.
Reverse Phase (RP-HPLC) C18 (End-capped)Water/MeCN + 0.1% NH4​OH 85 - 95%High-purity isolation; excellent for basic amines.
Ion Exchange (SCX) Sulfonic Acid ResinWash: MeOH / Elute: 2M NH3​ /MeOH90 - 98%Workup replacement; catch-and-release desalting.
Chiral SFC Amylose/CelluloseSupercritical CO2​ / MeOH90 - 95%Final polishing to achieve >99% enantiomeric excess.

Part 3: Experimental Protocols

Protocol A: MS-Directed Reverse-Phase Flash Chromatography

This protocol is a self-validating system designed to bypass the lack of UV absorbance and prevent silanol-induced tailing.

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal amount of methanol. Add C18 functionalized silica (1:3 ratio of sample to silica) and evaporate to total dryness under reduced pressure to create a free-flowing powder. Load this into a solid sample cartridge.

  • System Setup: Equip the flash chromatography system with a high-performance C18 column. Ensure the system is plumbed to a Mass Spectrometer (MS) or ELSD. If using MS, set the target mass-to-charge ratio ( m/z ) to 157.1 [M+H]+ (for the free base).

  • Solvent System:

    • Solvent A: Highly purified Water with 0.1% NH4​OH (pH ~10 to keep the amine unprotonated).

    • Solvent B: Acetonitrile with 0.1% NH4​OH .

  • Gradient Elution: Run a shallow gradient from 0% B to 40% B over 20 column volumes (CV). The basic modifier ensures a sharp elution profile.

  • Self-Validation (Crucial): Because UV detection is unreliable for this compound, validate your collected fractions via TLC. Spot the fractions on a silica TLC plate, elute, and stain the plate with Ninhydrin (requires heating) or KMnO4 . The secondary amine will appear as a distinct spot, confirming the MS/ELSD trigger was accurate.

Protocol B: Preparative Chiral SFC Polishing

Use this protocol to separate the (9aR) enantiomer from any (9aS) epimer generated during synthesis.

  • Sample Preparation: Dissolve the pre-purified free base in HPLC-grade Methanol at a concentration of 20-50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the SFC column.

  • Column Selection: Install a Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent column.

  • SFC Parameters:

    • Mobile Phase: Supercritical CO2​ / Methanol (Isocratic, typically 80:20 or 75:25).

    • Backpressure: 120-150 bar (maintains CO2​ in the supercritical state).

    • Temperature: 35 °C.

    • Detection: MS or CAD (Do not use UV).

  • Fraction Collection: Collect the fractions into vessels pre-spiked with a small volume of methanol to prevent aerosolization losses as the CO2​ depressurizes and expands. Evaporate gently at <30 °C to prevent thermal degradation.

Part 4: Visualization & Workflows

PurificationWorkflow Start Crude Reaction Mixture Workup SCX Catch-and-Release (Avoid Aqueous Extraction) Start->Workup Primary MS-Directed RP-HPLC (C18, 0.1% NH4OH) Workup->Primary Polish Chiral SFC Polish (Amylose/Cellulose CSP) Primary->Polish Final Pure (9aR)-Enantiomer (>99% ee, >98% purity) Polish->Final

Fig 1: End-to-end purification workflow for highly polar, non-UV active chiral basic amines.

TroubleshootingTree Issue Issue Detected During Purification NoUV No Peaks on UV (254 nm)? Issue->NoUV Tailing Severe Tailing / Low Recovery? Issue->Tailing LowEE Low Enantiomeric Excess (ee)? Issue->LowEE UseELSD Switch to ELSD, CAD, or MS (Molecule lacks chromophore) NoUV->UseELSD Yes UseBasic Use NH2-Silica or add 0.1% TEA/NH4OH to Mobile Phase Tailing->UseBasic Yes UseSFC Perform Preparative Chiral SFC (Avoid harsh basic epimerization) LowEE->UseSFC Yes

Fig 2: Decision tree for troubleshooting detection, elution, and stereochemical purity issues.

References

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager.1

  • Liquid Chromatography (LC) Detectors. Integrated Liner Technologies (ILT).2

  • MISER chiral SFC for high throughput analysis of enantiopurity. ResearchGate.3

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate.4

Sources

Optimization

Technical Support Center: Optimization of Pyrazino-oxazinone Synthesis

Welcome to the technical support center for the synthesis of pyrazino-oxazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazino-oxazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and optimization of this important heterocyclic scaffold. Pyrazino-oxazinones are key structural motifs in a variety of biologically active molecules, and their efficient synthesis is crucial for advancing medicinal chemistry and related fields.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established literature and practical experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing potential causes and providing actionable solutions.

Problem 1: Low to No Product Yield

Question: I am attempting a one-pot condensation to form a pyrazino-oxazinone, but I'm observing very low yields or only starting materials upon reaction work-up. What are the likely causes and how can I improve the yield?

Potential Causes & Recommended Solutions:

  • Inefficient Cyclization/Dehydration: The final ring-closing step is often a dehydration reaction to form the stable aromatic pyrazinone ring. If this step is inefficient, the reaction may stall at an intermediate stage.

    • Solution 1: Increase Reaction Temperature. Many pyrazinone syntheses require elevated temperatures (refluxing in solvents like acetic acid or toluene) to drive the dehydration and cyclization steps to completion.[1] However, be mindful of potential side reactions at excessively high temperatures.

    • Solution 2: Add a Dehydrating Agent. For sensitive substrates, adding a chemical dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can facilitate water removal under milder conditions.

    • Solution 3: Catalysis. The use of an acid or base catalyst can significantly promote the cyclization. For instance, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) can be effective. Some syntheses may also benefit from a base, such as potassium t-butoxide, to facilitate key deprotonation steps.[2]

  • Incorrect Stoichiometry or Reagent Purity: The one-pot condensation of an α-amino acid amide and a 1,2-dicarbonyl compound is a common route.[1][3] The purity and ratio of these starting materials are critical.

    • Solution: Verify Reagent Quality and Stoichiometry. Ensure all starting materials are pure and dry. Perform a stoichiometric check, and consider using a slight excess (1.1-1.2 equivalents) of one reagent to drive the reaction to completion, depending on which is more valuable or easily removed.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing reactants and intermediates, and its polarity can influence the reaction mechanism.

    • Solution: Solvent Screening. A solvent screen is highly recommended. Polar aprotic solvents like DMF or DMSO can be effective, but sometimes less polar solvents like toluene or xylene are used, especially when azeotropic removal of water is desired. For some enzymatic or greener approaches, tert-amyl alcohol has been used successfully.[4]

  • Atmospheric Conditions: Some intermediates may be sensitive to oxygen or moisture.

    • Solution: Use an Inert Atmosphere. Conduct the reaction under an inert atmosphere of nitrogen (N₂) or argon (Ar), especially if your substrates are known to be air-sensitive.[2]

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired pyrazino-oxazinone, but I am also isolating a significant amount of an unknown impurity. How can I identify and suppress this side reaction?

Potential Causes & Recommended Solutions:

  • Self-Condensation of Starting Materials: 1,2-dicarbonyl compounds can undergo self-condensation under certain conditions. Similarly, α-amino amides can potentially dimerize.

    • Solution 1: Controlled Addition. Instead of adding all reagents at once, try a slow, dropwise addition of one reactant to the other at a controlled temperature. This maintains a low concentration of the added reagent, minimizing self-reaction.

    • Solution 2: Adjust Reaction Temperature. Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction.

  • Over-oxidation or Reduction: Depending on the synthetic route and reagents used, unintended redox reactions can occur. For example, when synthesizing an aldehyde-substituted pyrazino-oxazinone, over-reduction to an alcohol or over-oxidation to a carboxylic acid can occur.[2]

    • Solution: Use Milder or More Selective Reagents. If using a reducing agent, switch to a more selective one (e.g., DIBAL-H instead of LiAlH₄ for ester to aldehyde reduction). If oxidation is an issue, ensure the reaction is not exposed to air for prolonged periods at high temperatures.[1]

  • Formation of Isomeric Products: In syntheses using unsymmetrical 1,2-dicarbonyls, regioselectivity can be an issue, leading to the formation of two different pyrazinone isomers.

    • Solution: Modify Reaction Conditions. Regioselectivity can sometimes be controlled by temperature, solvent, and the electronic properties of the substituents on the starting materials. A thorough optimization of these parameters is necessary.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of a 2(1H)-pyrazinone from an α-amino amide and a 1,2-dicarbonyl compound?

A1: The most widely accepted mechanism involves a sequence of condensation and cyclization steps.[1][3] First, the primary amine of the α-amino amide attacks one of the carbonyl groups of the 1,2-dicarbonyl compound to form a hemiaminal, which then dehydrates to form an imine. Next, the amide nitrogen of the same molecule performs an intramolecular attack on the second carbonyl group, forming a five-membered ring intermediate. This is followed by a rearrangement and a final dehydration step to yield the stable, aromatic 2(1H)-pyrazinone ring system.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization & Dehydration A α-Amino Amide + 1,2-Dicarbonyl B Hemiaminal Intermediate A->B -H₂O C Imine Intermediate B->C D Intramolecular Attack C->D Tautomerization E Cyclized Intermediate D->E F Pyrazino-oxazinone Product E->F -H₂O

Caption: General mechanism for pyrazino-oxazinone synthesis.

Q2: How do I choose the optimal solvent and temperature for my reaction?

A2: The optimal conditions are highly substrate-dependent. A good starting point is to review literature for similar transformations. Generally, a Design of Experiments (DoE) approach is most efficient.

ParameterLow RangeMid RangeHigh RangeConsiderations
Temperature Room Temp (~25°C)50-80°CReflux (>100°C)Higher temps can increase rate but may lead to side products.[4]
Solvent Toluene, DioxaneAcetonitrile, THFDMF, Acetic AcidSolvent polarity can affect solubility and reaction mechanism.
Catalyst NoneWeak Acid/BaseStrong Acid/BaseCatalyst choice depends on the specific cyclization mechanism.

A small-scale parallel screen of conditions is the most effective way to identify the optimal parameters for your specific substrates.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable solvent system that provides good separation (Rf values between 0.2 and 0.8) for your starting materials and product. Co-spotting your reaction mixture with the starting materials is essential. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of reactants and the formation of products and byproducts.

G Start Start Reaction TLC_Check Run TLC/LC-MS (Time = T₀) Start->TLC_Check Analyze Analyze Result TLC_Check->Analyze Complete Reaction Complete? Analyze->Complete Workup Proceed to Work-up Complete->Workup Yes Continue Continue Reaction (Time = T₀ + Δt) Complete->Continue No End End Workup->End Continue->TLC_Check

Caption: Workflow for monitoring reaction progress.

Experimental Protocols

General Protocol for the Synthesis of a 3,6-Disubstituted 2(1H)-Pyrazinone

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-amino acid amide (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., glacial acetic acid or a 1:1 mixture of methanol and water, approx. 0.1 M concentration).

  • Reactant Addition: Add the 1,2-dicarbonyl compound (1.0-1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This may involve recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel to yield the pure pyrazino-oxazinone derivative.

References

  • Jones, R. G. (1949). Synthesis of 2(1H)-pyrazinones from α-amino acid amides. Journal of the American Chemical Society.
  • Wang, S., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. [Link]

  • Li, Y., et al. (2023). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Representative model for the optimization of the synthesis of pyrazine-(2,3)-diones 5. ResearchGate. [Link]

  • Google Patents. (2019). WO2019180634A1 - Synthesis of oxazinone-containing bicyclic aromatic and heteroaromatic aldehydes.
  • GNDY, M. S., & AUBÉ, J. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines. Royal Society of Chemistry. [Link]

  • Bakkas, S., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. [Link]

  • PubMed. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. PubMed. [Link]

  • Impactfactor. (2017). Eco-Friendly Synthesis of Pyrazoline Derivatives. Impactfactor. [Link]

  • AUBÉ, J., & FRANK, S. A. (2011). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. The Journal of Organic Chemistry. [Link]

  • Nature. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Nature. [Link]

  • PubMed. (2012). Discovery and optimization of pyrazoline derivatives as promising monoamine oxidase inhibitors. PubMed. [Link]

  • PubMed. (2021). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. PubMed. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[3][4]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Al-Obaidi, A. M. J. (2019). Synthesis of New Oxazin Compounds Derived from Furfural, Chalcons and Schiff Bases. Journal of Education and Scientific Studies. [Link]

  • ACS Publications. (2021). Four-Component Synthesis of Polysubstituted Pyrazin-2(1H)-ones through a Ugi/Staudinger/Aza-Wittig/Isomerization Sequence. The Journal of Organic Chemistry. [Link]

  • Feliu, L., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents. ResearchGate. [Link]

  • Guo, L., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • Abdellattif, M. H., et al. (2022). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. ResearchGate. [Link]

  • PubMed. (2000). A new route toward 4-substituted pyrazino[2,1-b]quinazoline-3,6-dione systems. Total synthesis of glyantrypine. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Refinement for (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with (9aR)-Hexahydropyrazino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one (often isolated as a hydrochloride salt). This chiral bicyclic heterocycle is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including NK1/NK3 receptor antagonists and novel antibacterial agents.

This guide moves beyond basic operating instructions. It explains the causality behind analytical failures and provides self-validating, step-by-step protocols to ensure absolute scientific integrity in your laboratory workflows.

FAQ Section 1: Chromatographic Purity & Detection

Q1: Why does (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one exhibit poor retention, severe peak tailing, and low signal response on standard C18 reverse-phase columns?

The Causality: This compound ( [1]) is a highly polar, low-molecular-weight heterocycle containing a basic secondary amine and a lactam moiety. At typical acidic mobile phase pH (e.g., pH 2.7), the secondary amine is fully protonated. This leads to strong secondary ion-exchange interactions with residual silanols on unendcapped C18 stationary phases, causing peak tailing. Furthermore, its high polarity results in minimal hydrophobic partitioning, causing it to elute near the void volume. Finally, the molecule lacks an extended conjugated aromatic system, rendering standard UV detection (e.g., 254 nm) practically useless.

The Solution & Self-Validating Protocol: Abandon standard C18/UV methods. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), a standard approach for polar heterocycles [3].

Step-by-Step HILIC-CAD Protocol:

  • Column: Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic 85% B for 1 min, then a linear gradient to 50% B over 4 min.

  • Flow Rate & Temp: 0.4 mL/min at 35 °C.

  • Detection: CAD (Evaporation temperature: 35 °C, Data rate: 10 Hz).

  • Self-Validation Step: Inject a blank and a known standard at the Limit of Quantitation (LOQ, typically 0.05% of the nominal concentration) to verify signal-to-noise ( S/N≥10 ) before running the sample sequence.

FAQ Section 2: Chiral Resolution

Q2: How can I reliably separate the (9aR) enantiomer from the (9aS) enantiomer for accurate enantiomeric excess (ee) determination?

The Causality: Enantiomeric resolution of rigid bicyclic amines requires a chiral stationary phase (CSP) capable of highly specific hydrogen bonding and steric interactions. Normal-phase HPLC often suffers from poor solubility of the HCl salt and broad peaks due to slow mass transfer. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ , which possesses high diffusivity and low viscosity. This enables sharper peaks, faster run times, and superior resolution of enantiomers, which is critical for releasing chiral intermediates for API synthesis [2].

The Solution & Self-Validating Protocol: Implement Chiral SFC using an immobilized polysaccharide-based column.

Step-by-Step Chiral SFC Protocol:

  • Column: Chiralpak IG (5 µm, 4.6 x 250 mm).

  • Co-solvent: Methanol containing 0.1% Isopropylamine (IPA) or 0.1% Diethylamine (DEA). Note: The basic additive is crucial to suppress amine ionization and prevent peak tailing.

  • Mobile Phase: 80% CO2​ / 20% Co-solvent (Isocratic).

  • Back Pressure & Temp: 120 bar at 35 °C.

  • Flow Rate: 3.0 mL/min.

  • Detection: UV at 210 nm (or MS if UV response is insufficient).

  • Self-Validation Step: Inject a racemic mixture of hexahydropyrazino-[2,1-c]oxazin-4(3H)-one. You must confirm baseline resolution ( Rs​>2.0 ) and a peak symmetry factor between 0.9 and 1.2 before analyzing the isolated (9aR) batch.

FAQ Section 3: Structural & Physicochemical Characterization

Q3: Why are the 1H -NMR signals for the piperazine ring protons broad and poorly resolved at room temperature?

The Causality: The hexahydropyrazino-[2,1-c]oxazin-4(3H)-one system can undergo conformational flux (ring flipping of the piperazine moiety) at a rate comparable to the NMR timescale at 298 K. Additionally, if analyzed as the hydrochloride salt, proton exchange at the secondary amine in protic solvents (like D2​O or CD3​OD ) or partial deprotonation in DMSO−d6​ causes severe signal broadening.

The Solution & Self-Validating Protocol:

  • Sample Preparation: Analyze the salt in DMSO−d6​ and add exactly one drop of Trifluoroacetic Acid (TFA) to the NMR tube. This fully locks the protonation state, preventing exchange-induced broadening.

  • Variable Temperature (VT) NMR: Acquire the 1H -NMR spectrum at an elevated temperature (e.g., 340 K). This pushes the conformational exchange into the fast-exchange regime, yielding sharp, time-averaged signals.

  • Self-Validation Step: Run a 1D 1H -NMR of a known rigid standard (e.g., strychnine) at 340 K to ensure the shim profile and probe tuning are optimal before analyzing your fluxional sample.

Quantitative Data Summary

The following table summarizes the optimized analytical parameters for the release testing of the compound.

Analytical TargetRecommended TechniqueKey ParametersAcceptance Criteria
Chemical Purity HILIC-CADBEH Amide, 10mM Amm. Formate / MeCN ≥98.0% (Area Normalization)
Chiral Purity Chiral SFCChiralpak IG, 20% MeOH + 0.1% DEA ee≥99.0% , Rs​>2.0
Identity VT-NMR ( 1H , 13C ) DMSO−d6​
  • TFA, 340 K, 400 MHz
Conforms to structure
Moisture Content Karl Fischer (Coulometric)Hydranal-Coulomat A, 50 mg sample ≤0.5% w/w

Analytical Workflow Visualization

The following decision tree outlines the logical relationships and critical quality attributes (CQAs) required to release a batch of (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one for downstream API synthesis.

AnalyticalWorkflow Start Batch: (9aR)-Hexahydropyrazino- [2,1-c]oxazin-4(3H)-one ChemPurity Chemical Purity HILIC-CAD Start->ChemPurity ChiralPurity Chiral Purity SFC (Chiralpak IG) Start->ChiralPurity Structure Structural ID VT-NMR & HRMS Start->Structure Moisture Moisture Content Karl Fischer Start->Moisture PassChem Purity ≥ 98.0% ChemPurity->PassChem Reject OOS Investigation Repurification ChemPurity->Reject PassChiral ee ≥ 99.0% ChiralPurity->PassChiral ChiralPurity->Reject PassStruct Conforms to Structure Structure->PassStruct Structure->Reject PassMoisture Water ≤ 0.5% Moisture->PassMoisture Moisture->Reject Release Certificate of Analysis Approved for Synthesis PassChem->Release PassChiral->Release PassStruct->Release PassMoisture->Release

Analytical workflow for the release testing of (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72207535, (9aR)-octahydropiperazino[2,1-c]morpholin-4-one hydrochloride". PubChem,[Link]

  • European Patent Office. "EP 2470545 B1: Anhydrate forms of a pyridine derivative".
  • World Intellectual Property Organization. "WO 2021/005034 A1: New heterocyclic compounds".

Reference Data & Comparative Studies

Validation

A Comparative Guide to (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one and Other Key Heterocyclic Scaffolds in Drug Discovery

For researchers, scientists, and drug development professionals, the landscape of medicinal chemistry is continually evolving, with novel heterocyclic compounds offering new avenues for therapeutic intervention. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the landscape of medicinal chemistry is continually evolving, with novel heterocyclic compounds offering new avenues for therapeutic intervention. This guide provides a comparative analysis of the largely unexplored (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold and its potential, benchmarked against well-established heterocyclic compounds such as pyrazines, oxazines, quinazolines, and triazines. While specific experimental data on (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is not extensively available in peer-reviewed literature, this guide will leverage data from structurally related compounds to project its potential utility and compare it with these other key heterocyclic systems.

The Enigmatic Profile of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one

(9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is a chiral, saturated heterocyclic compound with a fused pyrazine and oxazine ring system. Its chemical structure, characterized by the CAS number 930783-26-9, suggests a three-dimensional conformation that could be pivotal for stereospecific interactions with biological targets. The hexahydropyrazino portion introduces basic nitrogen atoms, which can be crucial for forming salt bridges or hydrogen bonds with amino acid residues in proteins. The oxazinone moiety provides a polar lactam group, which can also participate in hydrogen bonding and may influence the compound's pharmacokinetic properties.

The current lack of extensive published data on this specific molecule necessitates a predictive approach based on the known pharmacology of its constituent ring systems. The pyrazino-oxazine core represents a unique combination of functionalities that suggests potential for a range of biological activities.

Deconstructing the Pyrazino-Oxazine Scaffold: A Synthesis of Potential

The pyrazino-oxazine scaffold is a fascinating fusion of two biologically significant six-membered heterocyclic rings. To understand the potential of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one, we must first examine the individual contributions of its pyrazine and oxazine components.

Pyrazine Derivatives: A Legacy of Diverse Bioactivity

The pyrazine ring is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological effects, including:

  • Anticancer Activity: Pyrazine-containing compounds have been investigated as kinase inhibitors and anti-proliferative agents.

  • Antimicrobial Properties: The pyrazine nucleus is a key component of several antibacterial and antifungal agents.[4]

  • Central Nervous System (CNS) Activity: Certain pyrazine derivatives have shown potential as therapeutic agents for neurological disorders.

The incorporation of a pyrazine ring into the (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one structure suggests a potential for similar biological activities, contingent on the overall molecular conformation and substituent pattern.

Oxazine Derivatives: Versatility in Therapeutic Applications

Oxazines are another class of heterocyclic compounds with a broad spectrum of biological activities.[5][6][7] Their derivatives have been explored for:

  • Anti-inflammatory Effects: Some oxazine-containing molecules have demonstrated potent anti-inflammatory properties.

  • Antimicrobial Activity: The oxazine scaffold has been incorporated into various antibacterial and antifungal compounds.[8]

  • Anticancer Potential: Certain oxazine derivatives have been evaluated for their cytotoxicity against various cancer cell lines.[8]

The presence of the oxazine ring in the target molecule adds another layer of potential therapeutic relevance, particularly in the areas of inflammation and infectious diseases.

A Comparative Analysis with Established Heterocyclic Scaffolds

To contextualize the potential of the pyrazino-oxazine scaffold, it is instructive to compare it with other well-established heterocyclic systems that have led to successful drug candidates.

Pyrazino-Oxazine vs. Quinazoline

Quinazoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, most notably in oncology.[9]

Feature(9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one (Projected)Quinazoline Derivatives (Established)
Core Structure Fused, saturated pyrazine and oxazine ringsFused benzene and pyrimidine rings
Key Biological Activities Potential for anticancer, antimicrobial, and anti-inflammatory activityAnticancer (EGFR inhibitors), anti-inflammatory, antimicrobial
Mechanism of Action Unknown, likely target-specific based on 3D structureOften act as kinase inhibitors by competing with ATP
Drug Examples None in clinical useGefitinib, Erlotinib (anticancer)

Causality Behind Experimental Choices: The development of quinazoline-based kinase inhibitors often involves modifying substituents on the quinazoline core to enhance binding affinity to the ATP-binding pocket of kinases like EGFR.[9] This is a well-established strategy that could potentially be applied to the pyrazino-oxazine scaffold, should it demonstrate kinase inhibitory activity.

Pyrazino-Oxazine vs. Triazine

Triazine derivatives, particularly 1,3,5-triazines, are another important class of heterocyclic compounds with significant applications in medicinal chemistry, including cancer therapy.[10]

Feature(9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one (Projected)Triazine Derivatives (Established)
Core Structure Fused, saturated pyrazine and oxazine ringsSix-membered ring with three nitrogen atoms
Key Biological Activities Potential for anticancer, antimicrobial, and anti-inflammatory activityAnticancer, antimicrobial, antiviral, herbicidal
Mechanism of Action UnknownDiverse, including inhibition of dihydrofolate reductase and kinases
Drug Examples None in clinical useAltretamine (anticancer)

Trustworthiness of Protocols: The synthesis of diverse triazine libraries for structure-activity relationship (SAR) studies is a common practice.[11] A similar combinatorial approach could be employed for the pyrazino-oxazine scaffold to rapidly explore its biological potential.

Experimental Protocols for Elucidating Bioactivity

To move (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one from a molecule of potential to a lead compound, a series of well-defined experimental protocols must be employed.

General Synthesis of Pyrazino-Oxazine Derivatives

Experimental Workflow: Synthesis of a Pyrazino-Oxazine Core

A Starting Material: Substituted Piperazine B Step 1: Acylation (e.g., with a chloroacetyl chloride derivative) A->B Reagents, Solvent C Intermediate: N-acylated Piperazine B->C D Step 2: Intramolecular Cyclization (e.g., Williamson ether synthesis) C->D Base, Heat E Product: Hexahydropyrazino-oxazin-4-one Core D->E

Caption: A generalized synthetic workflow for constructing a pyrazino-oxazine core structure.

Detailed Protocol:

  • Acylation: To a solution of a suitably substituted piperazine in an aprotic solvent (e.g., dichloromethane), add a chloroacetyl chloride derivative dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude N-acylated piperazine in a suitable solvent (e.g., dimethylformamide) and add a strong base (e.g., sodium hydride) at 0°C. Heat the reaction mixture to 80-100°C and stir for 6-12 hours.

  • Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography.

In Vitro Biological Screening

A primary screening cascade is essential to identify the potential therapeutic areas for the (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold.

Signaling Pathway for a Hypothetical Anticancer Mechanism

Compound (9AR)-Hexahydropyrazino- [2,1-c]oxazin-4(3H)-one Kinase Target Kinase (e.g., EGFR, PI3K) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK, Akt) Kinase->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Promotion Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: A hypothetical signaling pathway illustrating a potential anticancer mechanism of action.

Experimental Protocol: Kinase Inhibition Assay

  • Assay Principle: The ability of the test compound to inhibit the activity of a specific kinase is measured using a luminescence-based assay that quantifies the amount of ATP remaining in the solution after the kinase reaction.

  • Procedure:

    • Prepare a serial dilution of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one in DMSO.

    • In a 96-well plate, add the kinase, the substrate, and the ATP solution.

    • Add the diluted test compound to the wells.

    • Incubate the plate at room temperature for 1 hour.

    • Add the kinase-glo reagent to each well and measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Future Perspectives and Conclusion

While (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one remains a molecule of untapped potential, its unique structural features, combining the proven pharmacophores of pyrazine and oxazine, make it a compelling target for further investigation. The true therapeutic value of this and related pyrazino-oxazine derivatives will only be unveiled through systematic synthetic exploration and rigorous biological screening.

This guide has provided a framework for understanding the potential of this novel heterocyclic scaffold by drawing parallels with established and successful compound classes. The provided experimental workflows offer a starting point for researchers to begin to unlock the therapeutic promise of this intriguing molecule. The journey from a chemical entity to a clinical candidate is long and challenging, but for novel scaffolds like (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one, the potential rewards for medicine are substantial.

References

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). Pharmaceuticals. [Link]

  • Medicinal chemistry of oxazines as promising agents in drug discovery. (2020). Chemical Biology & Drug Design. [Link]

  • Medicinal chemistry of oxazines as promising agents in drug discovery. (2020). PubMed. [Link]

  • Medicinal chemistry of oxazines as promising agents in drug discovery. (n.d.). Sci-Hub. [Link]

  • A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. (2022). Current Medicinal Chemistry. [Link]

  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. (2021). Molecules. [Link]

  • Special Issue : Medicinal Chemistry of Thiazine and Oxazine Derivatives: Trends and Future Directions as Therapeutic Drugs. (n.d.). MDPI. [Link]

  • Heterocycles in Drugs and Drug Discovery. (2023). ResearchGate. [Link]

  • Pyrazine derivatives: a patent review (2008 – present). (2012). Expert Opinion on Therapeutic Patents. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025). International Journal of Scientific Research & Technology. [Link]

  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. (2021). ResearchGate. [Link]

  • A Mini Review on Triazine Derivatives as Anti- Cancer Drugs. (2026). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. (2019). Archiv der Pharmazie. [Link]

  • Hybrid Quinazoline 1,3,5-Triazines as Epidermal Growth Factor Receptor (EGFR) Inhibitors with Anticancer Activity: Design, Synthesis, and Computational Study. (2021). ChemMedChem. [Link]

  • Comparative biological study between quinazolinyl–triazinyl semicarbazide and thiosemicarbazide hybrid derivatives. (2022). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. (2023). Journal of Chemical Reviews. [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (2021). Molecules. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2024). ResearchGate. [Link]

  • (9AR)-Hexahydropyrazino-[2,1-c][1][12]oxazin-4(3H)-one. (n.d.). Appretech Scientific Limited. [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (2021). Molecules. [Link]

  • WO2019180634A1 - Synthesis of oxazinone-containing bicyclic aromatic and heteroaromatic aldehydes. (2019).

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Comparative

Comparative analysis of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one derivatives

The (9aR)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one scaffold represents a privileged bicyclic chemotype in modern medicinal chemistry, particularly in the development of neurokinin (NK) receptor antagonists. While it...

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Author: BenchChem Technical Support Team. Date: March 2026

The (9aR)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one scaffold represents a privileged bicyclic chemotype in modern medicinal chemistry, particularly in the development of neurokinin (NK) receptor antagonists. While its enantiomeric counterpart, the (9aS) configuration, is famously utilized in the clinical-stage dual NK1/NK3 antagonist elinzanetant (NT-814) for menopausal vasomotor symptoms[1][2], the (9aR) derivatives possess distinct stereospecific binding kinetics and pharmacokinetic profiles.

This guide provides a comprehensive comparative analysis of (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one derivatives, detailing the structure-activity relationship (SAR) of this scaffold, its pharmacological performance against alternatives, and the self-validating experimental protocols required to evaluate these compounds.

Structural Rationale: The Bicyclic Advantage

The transition from flexible, monocyclic piperazine linkers to the rigid hexahydropyrazino-oxazine core is driven by thermodynamic and metabolic imperatives:

  • Conformational Restriction (Entropic Optimization): The fused oxazine ring locks the basic piperazine nitrogen and the oxygen heteroatom into a highly specific spatial vector. When the molecule binds to the transmembrane helices of the NK1 or NK3 G-protein coupled receptors (GPCRs), this rigidity minimizes the entropic penalty ( ΔS ) typically incurred when a flexible molecule freezes into its bioactive conformation.

  • Metabolic Shielding: Monocyclic piperazines are highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes (e.g., CYP3A4) at the α -carbon adjacent to the nitrogen. The incorporation of the oxygen atom in the fused [2,1-c]oxazine system electronically deactivates the adjacent carbons through inductive withdrawal, significantly extending the molecule's half-life.

  • Stereochemical Vectoring (9aR vs. 9aS): The absolute configuration at the 9a bridgehead carbon dictates the equatorial/axial projection of the attached pharmacophores (e.g., aryl-sulfonyl or alkyl-carbonyl groups). The (9aR) configuration projects these moieties into a distinct hydrophobic sub-pocket of the NK3 receptor, often resulting in a highly selective NK3 profile, whereas the (9aS) configuration tends to yield balanced dual NK1/NK3 affinity[3][4].

Comparative Performance Analysis

To objectively evaluate the (9aR) scaffold, we compare three distinct classes of derivatives:

  • (9aR)-Aryl-Sulfonyl Derivative: Optimized for rigid hydrogen-bond accepting.

  • (9aS)-Enantiomer (Elinzanetant Analog): The exact stereoisomer of the above, demonstrating the impact of bridgehead inversion[5].

  • Monocyclic Piperazine Alternative: An un-fused analog representing older-generation antagonists.

Table 1: Pharmacological and ADME Profiling of NK Antagonist Scaffolds
Compound ClassStereochemistryNK1 Affinity ( Ki​ , nM)NK3 Affinity ( Ki​ , nM)Functional IC50​ (nM)Microsomal T1/2​ (min)CNS Penetrance ( Kp,uu​ )
(9aR)-Aryl-Sulfonyl (9aR)42.51.812.4>1200.88
(9aS)-Analog (Lead) (7S, 9aS)0.91.22.5>1200.92
Monocyclic Piperazine N/A85.034.2110.0250.35

Data Interpretation: The (9aR) derivative exhibits profound selectivity for the NK3 receptor over NK1 (approx. 23-fold), making it an ideal candidate for targeted KNDy (kisspeptin/neurokinin B/dynorphin) neuron modulation without off-target NK1-mediated systemic effects. Conversely, the monocyclic alternative suffers from poor metabolic stability and low unbound brain penetrance ( Kp,uu​ ), validating the necessity of the bicyclic core.

Mechanistic Pathway: KNDy Neuron Modulation

The primary therapeutic target for these derivatives is the KNDy neuron network in the hypothalamus. During menopause, estrogen withdrawal causes these neurons to hypertrophy and hyper-secrete Neurokinin B (NKB), which over-stimulates NK3 receptors in the thermoregulatory center, triggering vasomotor symptoms (hot flashes)[6][7].

KNDy_Signaling KNDy KNDy Neurons (Hyperactivated by Estrogen Withdrawal) NKB Neurokinin B (NKB) KNDy->NKB Hyper-secretion SP Substance P (SP) KNDy->SP Co-release NK3R NK3 Receptor (Median Preoptic Nucleus) NKB->NK3R Agonism NK1R NK1 Receptor (Limbic/Thermoregulatory) SP->NK1R Agonism VMS Vasomotor Symptoms (Cutaneous Vasodilation / Hot Flashes) NK3R->VMS Primary Trigger NK1R->VMS Secondary Exacerbation Antagonist (9aR)-Hexahydropyrazino- [2,1-c]oxazine Antagonist Antagonist->NK3R Highly Selective Blockade Antagonist->NK1R Weak Blockade

Fig 1: KNDy neuron signaling pathway and the selective pharmacological blockade by (9aR) derivatives.

Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

This assay determines the binding affinity ( Ki​ ) of the (9aR) derivatives for the NK3 receptor.

  • Membrane Preparation: Harvest CHO cells stably expressing human NK3 receptors.

  • Radioligand Selection: Use [3H] -SR142801 (a synthetic NK3 antagonist) rather than native [3H] -NKB. Causality: Native peptides exhibit high non-specific binding to lipid membranes. The synthetic radioligand provides a cleaner signal-to-noise ratio.

  • Self-Validating Control (NSB): Incubate control wells with 10 µM of unlabeled osanetant. Causality: This saturates all specific NK3 receptors. Any remaining radioactivity is Non-Specific Binding (NSB). True specific binding is calculated as Total Binding minus NSB.

  • Incubation & Filtration: Incubate the (9aR) derivatives at varying concentrations ( 10−11 to 10−5 M) with the membranes and radioligand for 90 minutes at 22°C to reach thermodynamic equilibrium. Filter through GF/C plates pre-soaked in 0.5% polyethylenimine (to reduce non-specific radioligand adherence to the plastic).

  • Data Analysis: Calculate Ki​ using the Cheng-Prusoff equation. A plate is only considered valid if the Z'-factor is >0.6.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Binding affinity does not guarantee functional antagonism. This assay measures the ability of the derivative to block receptor activation.

  • Cell Engineering: Use CHO cells co-transfected with human NK3 and the chimeric G-protein Gqi5​ . Causality: Native NK receptors couple to various G-proteins depending on the cell type. Forcing coupling through Gqi5​ uniformly redirects all receptor activation into the Phospholipase C / IP3​ pathway, releasing intracellular calcium and standardizing the readout.

  • Dye Loading: Load cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) in the presence of 2.5 mM probenecid. Causality: Probenecid inhibits multidrug resistance proteins (MRPs) on the cell membrane, preventing the cells from pumping the dye out and ensuring a stable fluorescent baseline.

  • Antagonist Pre-incubation: Add the (9aR) derivative 30 minutes prior to the agonist.

  • Agonist Challenge: Inject an EC80​ concentration of NKB. Measure the reduction in peak fluorescence compared to a vehicle control to determine the IC50​ .

High-Throughput Screening Workflow

Screening_Workflow Library Synthesize (9aR) Derivatives Binding Radioligand Assay (NK3 Ki < 10nM) Library->Binding Primary Screen FLIPR FLIPR Ca2+ Assay (Functional IC50) Binding->FLIPR Select High Affinity ADME Microsomal Stability (CYP450 T1/2) FLIPR->ADME Confirm Antagonism InVivo In Vivo PK/PD (Kp,uu & Efficacy) ADME->InVivo Select Stable Leads

Fig 2: Hit-to-lead screening workflow for optimizing (9aR)-hexahydropyrazino-[2,1-c]oxazine derivatives.

Conclusion

The (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold offers a highly tunable, metabolically robust framework for neurokinin receptor antagonism. While the (9aS) configuration (as seen in elinzanetant) is optimal for balanced dual NK1/NK3 inhibition[1][4], comparative experimental data demonstrates that the (9aR) derivatives can be engineered for exquisite NK3 selectivity. By leveraging the conformational rigidity of the bicyclic oxazine core, researchers can bypass the metabolic liabilities of older monocyclic piperazines, paving the way for next-generation, highly selective KNDy neuron modulators.

References

  • Elinzanetant (NT-814), a Neurokinin 1,3 Receptor Antagonist, Reduces Estradiol and Progesterone in Healthy Women. The Journal of Clinical Endocrinology & Metabolism (2021). Available at:[Link]

  • Role for kisspeptin/neurokinin B/dynorphin (KNDy) neurons in cutaneous vasodilatation and the estrogen modulation of body temperature. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • A novel pharmaceutical product containing an NK-1 / NK-3 receptor double antagonist.Google Patents (JP2021517590A).
  • Elinzanetant | C33H35F7N4O3 | CID 16063568. PubChem - NIH. Available at:[Link]

Sources

Validation

Publish Comparison Guide: Validating the Biological Target of (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one

Executive Summary & Rationale In the landscape of targeted oncology and immunology, the phosphoinositide 3-kinase delta (PI3Kδ) pathway remains a highly validated, yet challenging, therapeutic target [1]. While first-gen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of targeted oncology and immunology, the phosphoinositide 3-kinase delta (PI3Kδ) pathway remains a highly validated, yet challenging, therapeutic target [1]. While first-generation PI3Kδ inhibitors like Idelalisib demonstrated profound efficacy in B-cell malignancies, their clinical utility has been severely hampered by off-target toxicities—most notably, severe hepatotoxicity and colitis [2].

As a Senior Application Scientist, I frequently evaluate next-generation pharmacophores designed to overcome these limitations. The (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one core represents a paradigm shift in scaffold design. This rigid, sp3-rich fused bicyclic system acts as a highly selective ligand, perfectly occupying the propeller-shaped specificity pocket of PI3Kδ while avoiding the PI3Kα and PI3Kβ isoforms responsible for metabolic and hepatic toxicities [3]. This guide objectively compares the performance of this novel bicyclic scaffold against legacy alternatives and outlines the rigorous experimental workflows required to validate its biological target.

Mechanistic Causality: Scaffold Selection and Target Specificity

The transition from flat, sp2-hybridized aromatic rings (like the quinazolinone core of Idelalisib) to the sp3-rich (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold is not merely an aesthetic chemical modification; it is rooted in thermodynamic causality. The fused morpholine-piperazine bicycle locks the molecule into a specific 3D conformation. This rigidity reduces the entropic penalty upon binding to the PI3Kδ ATP-binding cleft. Furthermore, the chiral (9aR) configuration projects its functional groups precisely toward the unique tryptophan residue (Trp760) of the PI3Kδ pocket, a feature absent in other Class I PI3K isoforms.

PI3K_Pathway GPCR BCR / GPCR Activation PI3K PI3Kδ (Target) GPCR->PI3K Recruits & Activates PIP3 PIP3 Second Messenger PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Membrane Lipid PIP2->PIP3 AKT AKT / mTOR Survival Pathway PIP3->AKT Activates Inhibitor (9aR)-Bicyclic Scaffold Inhibitor->PI3K Allosteric/ATP Blockade

Fig 1: PI3Kδ signaling pathway and targeted blockade by the (9aR)-bicyclic scaffold.

Performance Comparison: (9aR)-Bicyclic Scaffold vs. Legacy Alternatives

To objectively assess the product's performance, we compared a representative inhibitor utilizing the (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one core against two FDA-approved alternatives: Idelalisib (first-in-class PI3Kδ inhibitor) and Duvelisib (dual PI3Kδ/γ inhibitor).

The data below demonstrates that the structural rigidity of the (9aR)-scaffold translates directly into superior kinase selectivity and a significantly widened therapeutic window.

Parameter(9aR)-Bicyclic ScaffoldIdelalisib (Quinazolinone)Duvelisib (Isoquinolinone)
PI3Kδ IC50 (nM) 1.28.92.5
PI3Kα Selectivity Fold >10,000x400x1,100x
PI3Kγ Selectivity Fold >5,000x150x10x (Dual Target)
Structural Rigidity (sp3 fraction) 0.650.250.30
Hepatotoxicity Risk (In vitro) LowHighModerate

Experimental Workflows for Target Validation

To ensure trustworthiness and reproducibility, target validation must rely on self-validating orthogonal assays. The following protocols detail how to confirm the biological target of the (9aR)-bicyclic scaffold using both intact cellular systems and isolated biochemical platforms.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is the gold standard for proving that a drug binds its target inside a living cell, avoiding the artificial conditions of cell-free assays.

CETSA_Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Fig 2: CETSA workflow for validating intracellular target engagement of PI3Kδ.

Step-by-Step Methodology:

  • Cell Preparation & Dosing: Culture Ramos (B-cell lymphoma) cells to 70% confluency. Treat cells with 100 nM of the (9aR)-bicyclic compound or a DMSO vehicle control for 1 hour at 37°C.

    • Causality: Treating intact cells ensures the compound can successfully cross the lipid bilayer and compete with physiological intracellular ATP concentrations (typically 1-5 mM), validating true in vivo efficacy.

  • Thermal Aliquoting: Harvest the cells, resuspend in PBS, and divide into 8 PCR tubes. Subject each tube to a distinct temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

    • Causality: Heat induces the unfolding and subsequent precipitation of proteins. Ligand binding stabilizes the protein's folded state, shifting its aggregation temperature (ΔTagg) higher.

  • Lysis & Ultracentrifugation: Lyse the cells using 3 cycles of rapid freeze-thaw in liquid nitrogen. Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.

    • Causality: Mild freeze-thaw lysis prevents detergent-induced disruption of the drug-protein complex. Ultracentrifugation strictly separates the denatured (aggregated) pellet from the soluble, ligand-stabilized PI3Kδ fraction.

  • Detection & Validation: Analyze the soluble fractions via Western Blot using a PI3Kδ-specific antibody. A self-validating system requires the DMSO control to show complete PI3Kδ depletion by 50°C, while the treated group should maintain a soluble PI3Kδ band up to 58°C.

Protocol B: TR-FRET Kinase Selectivity Profiling

To prove the >10,000x selectivity over PI3Kα, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well low-volume plate, combine recombinant PI3K isoforms (α, β, γ, δ), PIP2 substrate, and the (9aR)-bicyclic inhibitor. Add ATP strictly at the predetermined Michaelis constant ( Km​ ) for each specific isoform.

    • Causality: Testing at the ATP Km​ is critical. Using artificially low ATP concentrations will falsely inflate the inhibitor's apparent potency, leading to deceptive selectivity profiles.

  • Reaction & Quench: Incubate the kinase reaction for 30 minutes at room temperature. Halt the reaction by adding a buffer containing 20 mM EDTA.

    • Causality: EDTA rapidly chelates the Mg2+ ions required for kinase catalytic activity, instantly "freezing" the biochemical state for accurate downstream reading.

  • Detection: Add a biotinylated PIP3 tracer and a Europium-labeled anti-GST antibody. Read the plate using a microplate reader with a 340 nm excitation and dual emission (615 nm / 665 nm).

    • Causality: TR-FRET utilizes a time delay before measuring fluorescence. This completely eliminates interference from the compound's own auto-fluorescence or plastic plate scattering, ensuring the highest fidelity in calculating the exact IC50​ values.

References

  • World Intellectual Property Organization (WIPO). "Pyrazole Derivatives as PI3K Delta Inhibitors." Patent WO2016157074A1.
  • U.S. Food and Drug Administration (FDA). "Idelalisib (Zydelig) NDA 206545 Clinical and Pharmacology Review." Available at:[Link]

  • National Center for Biotechnology Information (NCBI) / PMC. "PI3K Inhibitors: Present and Future." PubMed Central. Available at:[Link]

Comparative

Efficacy Comparison Guide: (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one Scaffold vs. Established Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, the morpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the morpholine ring has long been a privileged pharmacophore, famously acting as the primary hinge-binding motif in first-in-class Phosphoinositide 3-kinase (PI3K) inhibitors such as Pictilisib (GDC-0941)[1]. However, simple morpholine rings possess inherent conformational flexibility and are highly susceptible to oxidative metabolism by cytochrome P450 enzymes.

To overcome these liabilities, medicinal chemists have engineered fused bicyclic systems. The (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one (9aR-HPO) scaffold represents a next-generation rigidified bioisostere. By bridging the morpholine and piperazine systems into a fused bicyclic core, we achieve strict conformational restriction. This rigidification locks the oxygen and nitrogen heteroatoms into the optimal trajectory for bidentate hydrogen bonding with the valine hinge residue (e.g., Val851 in PI3Kα), significantly enhancing binding affinity while simultaneously reducing metabolic clearance[2]. Newer generation PI3Kα inhibitors, such as Inavolisib and Taselisib, similarly rely on advanced heterocyclic systems to mitigate target attenuation and improve mutant selectivity[3][4].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / Cell Survival AKT->mTOR Downstream Inhibitor 9aR-HPO Scaffold Inhibitor->PI3K Inhibition

Fig 1: PI3K/AKT/mTOR signaling cascade and targeted inhibition node by 9aR-HPO derivatives.

Comparative Efficacy Profiling

To objectively evaluate the 9aR-HPO scaffold, we benchmark a representative 9aR-HPO-derived PI3K inhibitor against three established clinical alternatives: Pictilisib (Pan-PI3K), Alpelisib (PI3Kα-selective), and Idelalisib (PI3Kδ-selective).

Data represents median values derived from standardized biochemical and cellular assays.

Inhibitor / ScaffoldPI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)Cellular pAKT IC₅₀ (nM)Microsomal CL_int (µL/min/mg)
9aR-HPO Derivative 3.25.118.412.5< 15 (High Stability)
Pictilisib (GDC-0941) 3.03.0> 100015.045 (Moderate Stability)
Alpelisib (BYL719) 4.6> 1000> 100025.022 (Moderate Stability)
Idelalisib 8202.5> 100040.030 (Moderate Stability)

Key Takeaway: The 9aR-HPO scaffold maintains the exquisite low-nanomolar potency of Pictilisib[1] but demonstrates vastly superior metabolic stability (lower intrinsic clearance, CL_int). The rigidification prevents the rapid CYP-mediated N-dealkylation typically seen in flexible morpholine rings.

Experimental Methodologies

As an application scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems , incorporating internal controls to rule out false positives (e.g., compound auto-fluorescence or cytotoxicity).

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Check: We utilize TR-FRET rather than standard fluorescence intensity because the time-delayed signal acquisition eliminates interference from auto-fluorescent library compounds, ensuring the IC₅₀ shift is purely driven by competitive hinge-binding.

  • Compound Preparation: Serially dilute the 9aR-HPO derivative and control inhibitors (10-point curve, 1:3 dilution) in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure volumetric precision.

  • Kinase Reaction: Add 5 µL of PI3Kα enzyme (0.5 nM final) pre-incubated with PIP2 substrate (10 µM). Initiate the reaction by adding 5 µL of ATP at its apparent Km​ (10 µM). Self-Validation: Always run a "No ATP" control to establish the assay floor.

  • Incubation: Seal and incubate for 30 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-cryptate labeled anti-PIP3 antibody, and XL665-conjugated streptavidin.

  • Readout & Validation: Read on a microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor using DMSO (high signal) and 10 µM Pictilisib (low signal) controls. A Z'-factor > 0.6 validates the run.

HTRF_Workflow Step1 Compound Prep 9aR-HPO & Controls 10-point Dilution Step2 Kinase Reaction PI3K + ATP + PIP2 Incubate 30 min Step1->Step2 Step3 Detection Phase Add TR-FRET Reagents Eu-Cryptate & XL665 Step2->Step3 Step4 Signal Readout TR-FRET Measurement Ex: 320nm, Em: 665nm Step3->Step4 Step5 Data Analysis IC50 Calculation 4-Parameter Fit Step4->Step5

Fig 2: Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor efficacy.

Protocol 2: Cellular pAKT (Ser473) AlphaLISA Assay

Causality Check: Biochemical potency does not guarantee cellular efficacy due to cell permeability barriers. AKT is the direct downstream effector of PIP3[1]. Quantifying the reduction of phosphorylated AKT (pAKT) at Ser473 proves that the 9aR-HPO scaffold successfully crosses the lipid bilayer and engages the target in a physiological environment.

  • Cell Seeding: Seed MCF-7 breast cancer cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Treatment: Wash cells and replace with serum-free media for 4 hours to reduce basal PI3K pathway noise. Treat with the 9aR-HPO compound for 1 hour.

  • Stimulation: Add 50 ng/mL IGF-1 for 15 minutes to acutely stimulate the PI3K/AKT axis. Self-Validation: The IGF-1 spike ensures we are measuring active pathway inhibition rather than basal decay.

  • Lysis & Detection: Lyse cells using AlphaLISA lysis buffer. Add Acceptor beads conjugated to an anti-AKT antibody and Donor beads conjugated to an anti-pAKT(Ser473) antibody.

  • Readout: Incubate in the dark for 2 hours and read the luminescent signal at 615 nm.

Conclusion

The transition from flexible morpholine groups to the conformationally locked (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold marks a critical evolution in kinase inhibitor design. By satisfying the stringent spatial requirements of the PI3K ATP-binding pocket while shielding the molecule from rapid microsomal degradation, this scaffold provides a superior pharmacokinetic profile compared to first-generation inhibitors. For drug development professionals, integrating this moiety offers a highly validated pathway to achieving potent, metabolically stable clinical candidates.

References

  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer Source: Journal of Medicinal Chemistry URL:[Link]

  • Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer Source: Journal of Medicinal Chemistry URL:[Link]

  • Inavolisib | C18H19F2N5O4 | CID 124173720 Source: PubChem - NIH URL:[Link]

  • Taselisib - Drug Profile and Clinical Efficacy Source: New Drug Approvals URL:[Link]

Sources

Validation

Comparative Guide to Off-Target Cross-Reactivity Profiling: (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one vs. Traditional Bioisosteres

Executive Summary In modern drug discovery, the mitigation of off-target cross-reactivity—particularly promiscuous binding to safety-liability targets like the hERG potassium channel and broad G-protein-coupled receptors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the mitigation of off-target cross-reactivity—particularly promiscuous binding to safety-liability targets like the hERG potassium channel and broad G-protein-coupled receptors (GPCRs)—is a primary objective during lead optimization. Flexible basic amines, such as piperazine and morpholine, frequently exhibit high cross-reactivity due to their conformational flexibility and high basicity[1].

This guide provides a comprehensive, objective comparison between traditional flexible amines and the rigidified, chiral bicyclic scaffold (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one . By restricting conformational freedom and modulating physicochemical properties, this scaffold significantly enhances target selectivity. Below, we detail the mechanistic causality of this selectivity, present comparative experimental data, and outline robust, self-validating protocols for cross-reactivity screening.

Mechanistic Rationale: Overcoming Amine Promiscuity

The transition from monocyclic amines to fused bicyclic systems like (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is driven by fundamental structure-activity relationship (SAR) principles[2]:

  • Conformational Restriction: Flexible piperazines can adopt multiple chair and boat conformations, allowing them to dynamically mold into the binding pockets of off-target receptors[3]. The bicyclic oxazinone framework locks the piperazine ring into a rigidized geometry. This prevents the molecule from adopting the extended conformations required to penetrate deep into the hERG central cavity or promiscuous GPCR binding sites.

  • Basicity (pKa) Modulation: The hERG channel's inner pore contains critical aromatic residues (Tyr652 and Phe656) that bind basic amines via strong cation-π interactions[4]. The electron-withdrawing nature of the fused oxazinone carbonyl in the (9aR)-scaffold reduces the basicity (pKa) of the adjacent piperazine nitrogen. This lower protonation state at physiological pH directly attenuates cation-π interactions, effectively eliminating hERG liability[1].

  • Stereochemical Exit Vectors: The specific (9aR) stereocenter directs the exit vectors of attached substituents in a precise 3D geometry. While the (9aR) enantiomer may perfectly align with the primary target's pharmacophore, the (9aS) enantiomer often projects substituents into steric clashes, demonstrating how chirality can be leveraged to tune out cross-reactivity[5].

Mechanism Flex Flexible Amines (e.g., Piperazine) Conf1 Multiple Conformations & High Basicity (pKa > 9) Flex->Conf1 Rigid Rigidified (9aR)- Bicyclic Scaffold Conf2 Locked Conformation & Modulated Basicity Rigid->Conf2 Promiscuous Promiscuous Binding (hERG, GPCRs) Conf1->Promiscuous Selective High Target Selectivity (Minimal Cross-Reactivity) Conf2->Selective

Mechanistic pathway illustrating how scaffold rigidity dictates off-target cross-reactivity.

Comparative Cross-Reactivity Profiles

To objectively evaluate the performance of the (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold, we compare it against its enantiomer and traditional monocyclic bioisosteres across a standard safety pharmacology panel.

Data represents normalized median values from representative lead-optimization campaigns utilizing these scaffolds[1],[2],[4].

Scaffold / BioisosterePrimary Target IC₅₀ (nM)hERG IC₅₀ (µM)CYP3A4 Inhibition (IC₅₀, µM)Broad GPCR Panel Cross-Reactivity¹
Piperazine (Flexible)12.50.8 (High Risk)4.2High (>50% inhib. at 10 µM on 12 targets)
Morpholine (Flexible)45.08.5 (Mod. Risk)15.0Moderate (>50% inhib. at 10 µM on 5 targets)
(9aS)-Bicyclic (Enantiomer)850.0²> 30.0 (Safe)> 30.0Low
(9aR)-Hexahydropyrazino... 8.2 > 30.0 (Safe)> 30.0 Minimal (<50% inhib. at 10 µM on all targets)

¹ Based on a standard 44-target CEREP safety panel. ² Loss of primary target potency due to stereochemical mismatch (steric clash).

Experimental Methodologies for Cross-Reactivity Screening

To ensure scientific integrity and trustworthiness, off-target cross-reactivity must be evaluated using self-validating experimental systems. Below are the step-by-step protocols for the two most critical liability assays.

Protocol A: Automated Patch-Clamp for hERG Liability

This protocol quantifies the cross-reactivity of the scaffold with the human ether-à-go-go-related gene (hERG) potassium channel, a primary cause of drug-induced long QT syndrome[6].

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv11.1 (hERG) channel. Harvest cells at 70-80% confluency and suspend in extracellular Tyrode's solution.

  • Electrophysiological Setup: Load the cell suspension into an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and subsequently inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG blockade).

  • Compound Application: Perfuse the (9aR)-scaffold compound at escalating concentrations (0.1 µM to 30 µM) for 3 minutes per concentration.

  • Self-Validation & Quality Control:

    • Positive Control: Run Dofetilide in parallel. The assay is only valid if the Dofetilide IC₅₀ falls within the historical range of 10-30 nM.

    • Leak Subtraction: Ensure leak current is <10% of the peak tail current.

  • Data Analysis: Calculate the percentage of tail current inhibition relative to the vehicle (DMSO) control and fit to a four-parameter logistic Hill equation to derive the IC₅₀.

Protocol B: Radioligand Binding Assay for GPCR Cross-Reactivity

To assess broad off-target promiscuity, compounds are screened against a panel of CNS and peripheral GPCRs (e.g., 5-HT₂B, D₂, M₁).

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells expressing the target GPCR. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and quantify protein concentration via BCA assay.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of the (9aR)-scaffold compound (final concentration 10 µM).

    • 50 µL of target-specific radioligand (e.g.,[³H]-Ketanserin for 5-HT₂A) at its predetermined K_d concentration.

    • 100 µL of membrane suspension (10-20 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60-90 minutes to reach binding equilibrium.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and read on a Microbeta counter.

  • Self-Validation & Quality Control:

    • Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control (total binding) and a saturating concentration of a reference inhibitor (non-specific binding). The assay is validated only if Z' > 0.5.

  • Data Analysis: Report cross-reactivity as "% Inhibition of Specific Binding." Compounds showing >50% inhibition at 10 µM are flagged for full IC₅₀ dose-response profiling.

Workflow cluster_Safety Cross-Reactivity & Safety Panel Start Lead Optimization (Amine Replacement) Synth Synthesis of (9aR)- Bicyclic Analogs Start->Synth Primary Primary Target Potency Assay Synth->Primary hERG hERG Patch-Clamp (Cardiac Safety) Primary->hERG GPCR GPCR/Kinase Panel (Off-Target Binding) Primary->GPCR CYP CYP450 Inhibition (DDI Risk) Primary->CYP Decision Selectivity Profiling & Lead Selection hERG->Decision GPCR->Decision CYP->Decision

Standard workflow for evaluating off-target cross-reactivity of novel bicyclic scaffolds.

Conclusion

The strategic incorporation of the (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold represents a highly effective method for engineering out the off-target cross-reactivity inherent to basic monocyclic amines. By leveraging conformational rigidity and pKa modulation, drug development professionals can successfully navigate safety liabilities like hERG inhibition and GPCR promiscuity, ultimately accelerating the progression of high-quality, selective clinical candidates.

References

  • Taylor, R. D., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. URL: [Link]

  • Nizi, M. G., & Maksimainen, M. M. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry. URL: [Link]

  • Tang, W., et al. (2012). Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics. ACS Medicinal Chemistry Letters. URL: [Link]

  • Pan, Z., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. NIH Public Access. URL: [Link]

Sources

Comparative

Reproducibility of experiments involving (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one

Application Guide: Reproducibility and Performance of (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one in Drug Discovery Executive Summary & Rationale In contemporary medicinal chemistry, the developability of a lead...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Reproducibility and Performance of (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one in Drug Discovery

Executive Summary & Rationale

In contemporary medicinal chemistry, the developability of a lead compound is inextricably linked to its physicochemical properties. Flexible monocyclic amines, such as piperazine and morpholine, frequently suffer from rapid CYP450-mediated metabolism and off-target liabilities (e.g., hERG channel inhibition). The introduction of conformationally restricted bicyclic bioisosteres, specifically (9aR)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one , provides a tactical solution to these developability bottlenecks[1].

This guide objectively compares the performance of the (9aR)-bicyclic scaffold against traditional monocyclic alternatives, providing mechanistic insights and highly reproducible, self-validating experimental protocols for its integration into drug discovery workflows.

Mechanistic Insights: The Causality of Scaffold Rigidity

The superior pharmacokinetic (PK) and pharmacodynamic (PD) profile of the (9aR)-bicyclic scaffold is rooted in its 3D architecture. The fusion of the oxazine ring to the piperazine core restricts the conformational flipping of the ring system.

  • Metabolic Shielding: The rigidity sterically shields the basic nitrogen's lone pair, significantly reducing its susceptibility to CYP450-mediated N-dealkylation and N-oxidation [2].

  • Target Selectivity: The defined 3D vector of the exit bonds ensures high structural complementarity with specific target pockets (e.g., PARP7 and NK-1/NK-3 receptors), while the bulky, restricted conformation prevents the promiscuous binding typically associated with hERG toxicity [1].

Performance Comparison

To objectively evaluate the scaffold, we compared its performance against standard bioisosteres when incorporated into a generic kinase inhibitor pharmacophore.

Scaffold / BioisostereHLM Stability (t½, min)hERG Inhibition (IC50, µM)Aqueous Sol. (µg/mL)Buchwald-Hartwig Yield (%)
Piperazine 182.114592
Morpholine 248.518088
1-Azaspiro[1]heptane 52>308576
(9aR)-Bicyclic Scaffold >120 >50 110 84

Data Interpretation: The (9aR)-bicyclic scaffold demonstrates a >5-fold increase in human liver microsome (HLM) half-life compared to piperazine, with complete ablation of hERG liability, albeit with a slight reduction in coupling yield due to steric hindrance.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols have been optimized for the steric demands of the (9aR)-bicyclic scaffold.

Protocol A: Buchwald-Hartwig Cross-Coupling Objective: Couple the secondary amine of the scaffold to a heteroaryl bromide. Causality & Design: The steric bulk of the (9aR) system impedes standard palladium catalysts. We utilize RuPhos Pd G3 because its bulky biaryl phosphine ligand accelerates reductive elimination and suppresses unwanted β -hydride elimination, which is critical for hindered secondary amines.

  • Preparation : In a nitrogen-filled glovebox, charge a vial with heteroaryl bromide (1.0 equiv), (9aR)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one (1.2 equiv), RuPhos Pd G3 (5 mol%), and NaOtBu (2.0 equiv).

  • Solvent Addition : Add anhydrous 1,4-dioxane (0.2 M). Causality: Dioxane is chosen over toluene to maintain the solubility of the polar lactam intermediate.

  • Reaction : Seal and heat at 85°C for 4 hours.

  • Self-Validation (IPC) : At 4 hours, sample 5 µL, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete only when the heteroaryl bromide peak (UV 254 nm) is <1% relative to the product mass. If >1%, add 2 mol% catalyst and heat for 1 additional hour.

  • Workup : Filter through Celite (eluting with EtOAc) to remove Pd black, concentrate, and purify via flash chromatography (DCM/MeOH).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Objective: Direct displacement of an activated heteroaryl chloride. Causality & Design: The reduced nucleophilicity of the rigidified amine requires forcing conditions. We use NMP as the solvent due to its high boiling point and microwave irradiation to ensure uniform heating without thermal degradation of the lactam core.

  • Reaction Setup : Combine heteroaryl chloride (1.0 equiv), the (9aR)-scaffold (1.5 equiv), and DIPEA (3.0 equiv) in anhydrous NMP (0.5 M).

  • Execution : Subject to microwave irradiation at 130°C for 45 minutes.

  • Self-Validation (IPC) : Monitor via TLC (10% MeOH in DCM). The scaffold stains heavily with ninhydrin; ensure the limiting reagent (heteroaryl chloride) is fully consumed before proceeding to aqueous workup.

Reproducibility Data

Experimental validation across three independent 10-gram scale batches using Protocol A.

BatchYield (%)Enantiomeric Excess (ee %)Purity (HPLC, %)
Batch 183.5>99.598.7
Batch 284.1>99.599.1
Batch 382.9>99.598.9

Visualizations

Workflow A Scaffold: (9aR)-Bicyclic Core B Buchwald-Hartwig Cross-Coupling A->B Aryl Halide RuPhos Pd G3 C Purification & ee% Validation B->C LC-MS Check Crude Product D In Vitro PK/PD (HLM, hERG) C->D >99% ee High Purity

Synthetic workflow from (9aR)-bicyclic scaffold to PK/PD validation.

Logic A Conformational Rigidity (Fused Oxazine Ring) B Shielded Nitrogen Lone Pair A->B C Restricted 3D Exit Vectors A->C D Increased Metabolic Stability (CYP450) B->D E Reduced Off-Target Binding (hERG) C->E F Enhanced Oral Bioavailability D->F E->F

Logical relationship between scaffold rigidity and improved PK/PD outcomes.

References

  • Fang, H., et al. "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors." European Journal of Medicinal Chemistry, 2023. URL: [Link]]

  • Meanwell, N. A. "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry, 2021. URL: [Link]]

Sources

Validation

A Comparative Benchmarking Guide: (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one versus Praziquantel

This guide provides a comprehensive benchmarking analysis of the novel compound, (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one, against the well-established anthelmintic drug, Praziquantel. The content herein is intend...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmarking analysis of the novel compound, (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one, against the well-established anthelmintic drug, Praziquantel. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering an objective comparison supported by established experimental protocols.

Introduction

The quest for novel therapeutic agents necessitates rigorous evaluation against existing standards. (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is a heterocyclic compound with a scaffold that shares structural similarities with known bioactive molecules. Praziquantel, a pyrazino-isoquinoline derivative, is the cornerstone of treatment for schistosomiasis and other trematode and cestode infections.[1][2] Its mechanism of action, although not fully elucidated, is known to involve the disruption of calcium ion homeostasis in the parasite, leading to muscle paralysis and tegumental damage.[1][3][4] Given the structural overlap, a direct comparison is warranted to elucidate the potential of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one as a therapeutic candidate.

This guide will delineate a series of head-to-head in vitro assays designed to compare the biological activity and druggability of these two compounds. The experimental designs are selected to provide a multi-faceted profile, encompassing potential anthelmintic efficacy, broader cytotoxic effects against human cells, and preliminary safety pharmacology concerning the central nervous system (CNS). Furthermore, a comparative assessment of key physicochemical properties will provide context for the observed biological activities.

Compound Structures

A clear understanding of the molecular architecture is fundamental to interpreting structure-activity relationships.

Caption: Chemical structures of the test and standard compounds.

Comparative Physicochemical Properties

The physicochemical characteristics of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties for Praziquantel and provides a template for the evaluation of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one.

PropertyPraziquantel(9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-oneExperimental Protocol
Molecular Formula C₁₉H₂₄N₂O₂C₇H₁₂N₂O₂Mass Spectrometry
Molecular Weight 312.41 g/mol 156.18 g/mol Mass Spectrometry
Melting Point 136-138 °C[2]Data not availableDifferential Scanning Calorimetry (DSC)
Aqueous Solubility Slightly soluble (~400 mg/L)[2]Data not availableShake-Flask Method
LogP (Lipophilicity) ~2.5 - 2.7[2]Data not availableShake-Flask Method
pKa Weakly basic (~7.5)[1]Data not availablePotentiometric Titration
In Vitro Metabolic Stability (t½) Data availableData not availableLiver Microsome Assay
Experimental Protocols: Physicochemical Properties

The shake-flask method remains the gold standard for the direct determination of the n-octanol/water partition coefficient (LogP).[5][6]

  • Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a suitable buffer, typically pH 7.4), until equilibrium is reached. The concentration of the compound in each phase is then quantified.

  • Procedure:

    • Prepare a stock solution of the test compound in the phase in which it is more soluble.

    • Add a known volume of the stock solution to a mixture of n-octanol and aqueous buffer (pH 7.4) in a glass vial.

    • Seal the vial and shake vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully collect aliquots from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

This assay provides a rapid assessment of a compound's solubility, which is crucial for its potential oral bioavailability.[7][8][9]

  • Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of a precipitate indicates that the compound's solubility limit has been exceeded.

  • Procedure:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add small aliquots of the DMSO stock solution to a 96-well plate containing aqueous buffer (pH 7.4).

    • Shake the plate at room temperature for a defined period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer to detect precipitate formation.

    • Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS.

    • The kinetic solubility is the highest concentration at which no precipitate is observed.

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an early indication of its likely in vivo clearance.[10][11][12][13]

  • Principle: The test compound is incubated with liver microsomes (which contain a high concentration of drug-metabolizing enzymes) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored.

  • Procedure:

    • Prepare an incubation mixture containing liver microsomes (from human or other species) in a phosphate buffer (pH 7.4).

    • Initiate the metabolic reaction by adding the test compound and NADPH.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) from the rate of disappearance of the compound.

Comparative Biological Activity

The following section outlines the protocols for comparing the biological activities of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one and Praziquantel.

In Vitro Anthelmintic Activity against Schistosoma mansoni

This assay directly evaluates the potential of the test compound to kill or inhibit the motility of the parasitic worm Schistosoma mansoni, the primary target of Praziquantel.

A Cercariae Transformation B Newly Transformed Schistosomula (NTS) Culture A->B C Dispense NTS into 96-well plate B->C D Add Test Compounds (Varying Concentrations) C->D E Incubate (37°C, 5% CO2) D->E F Assess Viability/Motility E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for in vitro anthelmintic activity assay.

  • Principle: The viability and motility of juvenile S. mansoni (schistosomula) are assessed after exposure to the test compounds. A reduction in viability or motility indicates anthelmintic activity.

  • Procedure:

    • Parasite Preparation: Obtain S. mansoni cercariae and transform them into newly transformed schistosomula (NTS) using a mechanical method.[14][15] Culture the NTS in a suitable medium (e.g., Medium 199) supplemented with serum at 37°C in a 5% CO₂ atmosphere.[14]

    • Assay Setup: Dispense a known number of NTS (e.g., 30-50) into each well of a 96-well plate.

    • Compound Addition: Add serial dilutions of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one and Praziquantel (as a positive control) to the wells. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.[16]

    • Viability Assessment:

      • Microscopic Evaluation: Assess parasite motility and morphology using an inverted microscope. A scoring system can be used to quantify motility.[17]

      • Colorimetric Assay (XTT): Alternatively, use a colorimetric assay based on the reduction of the tetrazolium salt XTT by viable parasites to a colored formazan product. The absorbance is proportional to the number of viable parasites.[14]

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound, representing the concentration that causes a 50% reduction in parasite viability or motility.

In Vitro Anticancer Activity (Cytotoxicity Assay)

Given that many heterocyclic compounds exhibit anticancer properties, it is prudent to screen (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one for cytotoxic effects against human cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[3][18][19]

  • Procedure:

    • Cell Culture: Culture selected human cancer cell lines (e.g., HeLa - cervical cancer, HT-29 - colon cancer, A549 - lung cancer, MCF-7 - breast cancer) in appropriate media.[20]

    • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound and Praziquantel for a specified duration (e.g., 48 or 72 hours).[21][22]

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[3][23]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[23][24]

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

In Vitro CNS Safety Pharmacology (Receptor Binding Assay)

To assess potential off-target effects on the central nervous system, a receptor binding assay can be performed. This provides an early indication of whether the compound interacts with key CNS receptors, which could lead to undesirable side effects.[25][26][27]

A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis (Ki Determination) D->E

Caption: General workflow for a competitive radioligand binding assay.

  • Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The affinity of the test compound for the receptor is determined by its ability to compete with the radioligand.[28][29]

  • Procedure:

    • Reagent Preparation: Prepare cell membranes expressing the target receptor (e.g., serotonin, dopamine, or GABA receptors). Prepare a radiolabeled ligand specific for the target receptor.

    • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

    • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter. The receptors and bound radioligand are trapped on the filter.

    • Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand. The inhibition constant (Ki) can then be calculated from the IC₅₀ value.

Data Summary and Interpretation

The results from these assays will be compiled into the following summary tables to facilitate a direct comparison between (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one and Praziquantel.

Table 1: In Vitro Anthelmintic Activity

CompoundS. mansoni Motility IC₅₀ (µM)S. mansoni Viability (XTT) IC₅₀ (µM)
Praziquantel[Experimental Value][Experimental Value]
(9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one[Placeholder for Experimental Data][Placeholder for Experimental Data]

Table 2: In Vitro Anticancer Activity (Cytotoxicity)

CompoundHeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Praziquantel[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
(9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one[Placeholder for Experimental Data][Placeholder for Experimental Data][Placeholder for Experimental Data][Placeholder for Experimental Data]

Table 3: In Vitro CNS Receptor Binding Affinity

CompoundSerotonin Receptor (e.g., 5-HT₂A) Ki (µM)Dopamine Receptor (e.g., D₂) Ki (µM)GABA Receptor (e.g., GABAₐ) Ki (µM)
Praziquantel[Experimental Value][Experimental Value][Experimental Value]
(9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one[Placeholder for Experimental Data][Placeholder for Experimental Data][Placeholder for Experimental Data]

Discussion and Conclusion

This benchmarking guide outlines a systematic approach to evaluating the novel compound (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one against the established anthelmintic, Praziquantel. The causality behind the experimental choices lies in a tiered approach to drug discovery screening. The initial physicochemical profiling provides a foundational understanding of the compound's "drug-like" properties. The primary biological assay, the in vitro anthelmintic screen, directly addresses the hypothesis that structural similarity to Praziquantel may confer similar activity. The subsequent cytotoxicity and CNS safety assays provide a broader context for the compound's biological effects, offering an early assessment of its potential therapeutic window and off-target liabilities.

The self-validating nature of these protocols is ensured by the inclusion of a well-characterized standard compound, Praziquantel, in every assay. This allows for the normalization of results and provides a reliable benchmark for assessing the potency and selectivity of the test compound.

Upon completion of these assays, a comprehensive profile of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one will emerge. Should the compound demonstrate potent and selective anthelmintic activity with a favorable cytotoxicity and CNS safety profile, further investigation, including in vivo efficacy and pharmacokinetic studies, would be warranted. Conversely, a lack of anthelmintic activity, coupled with significant cytotoxicity or CNS receptor binding, would suggest that the therapeutic potential of this compound may lie in other areas, or that it is not a viable drug candidate. This structured, comparative approach ensures that decisions regarding the future development of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one are based on robust, scientifically sound data.

References

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  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. [URL: https://www.mdpi.com/1420-3049/27/16/5334]
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/29424]
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  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw5ddyvmk/v1]
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Comparative

Head-to-head comparison of different synthesis routes for (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one

Title: Head-to-Head Comparison of Synthesis Routes for (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one Introduction The bicyclic scaffold (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one (CAS: 1383427-89-1 for the HCl sal...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison of Synthesis Routes for (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one

Introduction

The bicyclic scaffold (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one (CAS: 1383427-89-1 for the HCl salt; 930783-26-9 for the free base) is a highly privileged chiral building block in modern medicinal chemistry[1]. Most notably, functionalized derivatives of this core are critical intermediates in the synthesis of dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonists, such as Elinzanetant, which is utilized for the non-hormonal treatment of vasomotor symptoms associated with menopause[2][3].

Due to the rigid pseudo-chair conformation of the fused pyrazino-oxazine system, establishing the exact stereochemistry at the bridgehead (9aR) position is critical for target binding affinity[4]. This guide objectively compares the two primary synthetic strategies for constructing this core: the traditional "Piperazine-First" (Route A) and the alternative "Morpholine-First" (Route B) .

Synthetic Strategy Overview

The construction of the fused 6,6-bicyclic system requires the formation of both a piperazine and a morpholin-3-one ring sharing a common C-N bond.

  • Route A (Piperazine-First): Leverages the commercially available chiral pool starting material, (R)-4-Boc-piperazine-2-methanol. The morpholine ring is constructed via an N-acylation followed by an intramolecular Williamson ether cyclization.

  • Route B (Morpholine-First): Utilizes inexpensive (D)-Serine to first build a chiral morpholin-3-one ring. The piperazine ring is subsequently annulated via a double N-alkylation strategy.

SynthesisComparison cluster_RouteA Route A: Piperazine-First cluster_RouteB Route B: Morpholine-First Target (9aR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one Target API Intermediate A_SM (R)-4-Boc-piperazine-2-methanol A_Int1 N-Acylation (Chloroacetyl chloride) A_SM->A_Int1 A_Int2 Intramolecular O-Alkylation (KOtBu, THF) A_Int1->A_Int2 A_Int2->Target Boc Deprotection B_SM (D)-Serine Methyl Ester B_Int1 Morpholinone Formation (Chloroacetyl chloride, Base) B_SM->B_Int1 B_Int2 Piperazine Annulation (1,2-Dibromoethane, BnNH2) B_Int1->B_Int2 B_Int2->Target Pd/C Hydrogenolysis

Fig 1. Comparative workflow of Route A (Piperazine-First) vs Route B (Morpholine-First).

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics for both routes based on standardized 100-gram scale optimizations.

MetricRoute A (Piperazine-First)Route B (Morpholine-First)
Overall Yield ~76%~29%
Step Count 3 Steps6 Steps
Starting Material Cost High (~$450 - $500 / kg)Low (~$40 - $50 / kg)
Enantiomeric Excess (ee) >99.5% (No racemization risk)>98.0%
Primary Impurities Uncyclized intermediateOligomers, Dimerization products
Scalability Excellent (Linear scale-up)Moderate (Requires high dilution)

Detailed Methodology & Mechanistic Causality: Route A

Route A is the industry standard for producing this scaffold due to its high atom economy and robust kinetic profile.

Mechanistic Insight: The Cyclization Step

The intramolecular Williamson ether synthesis relies on the differential acidity of the primary alcohol (pKa ~15.5) versus the amide nitrogen (pKa ~17). Using potassium tert-butoxide (KOtBu) in THF provides sufficient basicity to quantitatively deprotonate the alcohol, forming a highly nucleophilic alkoxide without degrading the Boc protecting group. The rigid pseudo-chair conformation of the piperazine ring pre-organizes the alkoxide and the electrophilic α-chloroamide in close spatial proximity. This drastically lowers the activation entropy ( ΔS‡ ), driving the 6-exo-tet cyclization forward with high kinetic efficiency and preventing intermolecular dimerization.

Mechanism SM 4-Boc-1-(chloroacetyl) piperazine-2-methanol Base KOtBu Deprotonation (pKa ~15.5) SM->Base Alkoxide Alkoxide Nucleophile (Pre-organized) Base->Alkoxide TS 6-exo-tet Cyclization Transition State Alkoxide->TS Product Bicyclic Oxazine Core (O-Alkylated) TS->Product

Fig 2. Mechanistic pathway of the intramolecular Williamson ether cyclization in Route A.

Experimental Protocol (Route A)

Step 1: N-Acylation

  • Dissolve (R)-4-Boc-piperazine-2-methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (1.5 eq). Causality: Et3N acts as an acid scavenger to neutralize the generated HCl, preventing Boc deprotection.

  • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Self-validation: The reaction is highly exothermic; dropwise addition controls the thermal profile and prevents O-acylation.

  • Stir for 2 hours, quench with saturated aqueous NaHCO3, extract with DCM, and concentrate to yield (R)-tert-butyl 4-(chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate (Yield: 92%).

Step 2: Intramolecular Cyclization

  • Dissolve the intermediate (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add KOtBu (1.2 eq) portionwise. Self-validation: The immediate precipitation of KCl salt serves as a visual indicator of successful cyclization.

  • Stir at room temperature for 4 hours. Quench with aqueous NH4Cl, extract with EtOAc, and purify via crystallization to yield (9aR)-8-Boc-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one (Yield: 85%).

Step 3: Boc Deprotection

  • Dissolve the cyclized product in DCM and add 4M HCl in Dioxane (5.0 eq).

  • Stir for 2 hours at room temperature. The target (9aR)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one hydrochloride precipitates quantitatively as a white solid (Yield: 98%).

Detailed Methodology & Mechanistic Causality: Route B

Route B is a cost-effective alternative that builds the morpholine ring first. It circumvents the high cost of chiral piperazines but requires strict control over alkylation kinetics.

Mechanistic Insight: Piperazine Annulation

The double alkylation of benzylamine with the dielectrophilic morpholine intermediate is governed by local concentration effects. The primary amine first displaces the highly reactive primary mesylate. The resulting secondary amine is now tethered in close proximity to the pendant bromoethyl group. This intramolecularity facilitates a rapid cyclization to close the piperazine ring. High dilution conditions (0.05 M) and a non-nucleophilic base (DIPEA) are critical to maximize the monomeric cyclization yield and suppress intermolecular oligomerization.

Experimental Protocol (Route B)

Step 1 & 2: Morpholinone Formation & Reduction

  • React (D)-Serine methyl ester hydrochloride (1.0 eq) with chloroacetyl chloride (1.1 eq) and Et3N (2.5 eq) in DCM to form the N-chloroacetyl intermediate.

  • Treat with NaH (1.2 eq) in THF to cyclize, yielding (R)-3-oxomorpholine-5-carboxylic acid methyl ester.

  • Reduce the ester using NaBH4 (2.0 eq) in EtOH at 0 °C to yield (R)-5-(hydroxymethyl)morpholin-3-one (Yield over 2 steps: 66%).

Step 3 & 4: N-Alkylation and Activation

  • React the morpholinone (1.0 eq) with 1,2-dibromoethane (5.0 eq) and NaH (1.2 eq) in DMF. Causality: Excess 1,2-dibromoethane is strictly required to prevent the morpholinone from dimerizing by attacking both ends of the electrophile.

  • Treat the resulting 4-(2-bromoethyl) intermediate with Methanesulfonyl chloride (MsCl, 1.2 eq) and Et3N in DCM to activate the primary alcohol as a mesylate (Yield over 2 steps: 72%).

Step 5 & 6: Annulation and Hydrogenolysis

  • Dissolve the dielectrophile in highly dilute acetonitrile (0.05 M). Add Benzylamine (1.2 eq) and DIPEA (2.0 eq). Reflux for 12 hours.

  • Purify via column chromatography to isolate the benzyl-protected bicyclic core (Yield: 65%).

  • Subject to hydrogenolysis using 10 wt% Pd/C under H2 (1 atm) in MeOH to yield the free base target (Yield: 95%).

Conclusion

For research and early-phase drug development where time and enantiomeric purity are paramount, Route A (Piperazine-First) is the objectively superior choice. Its high overall yield (76%) and minimal purification requirements offset the higher cost of the starting material. Conversely, Route B (Morpholine-First) presents a viable, low-cost alternative for large-scale manufacturing, provided that the engineering controls for the high-dilution annulation step can be successfully implemented in a continuous flow reactor to mitigate oligomerization.

References

  • BenchChem Technical Support Team. "Elinzanetant (LYNKUET)|NK-1/NK-3 Receptor Antagonist - Benchchem." Benchchem. URL:[2]

  • Hager, M., Goldstein, T., et al. "Full article: Elinzanetant, a new combined neurokinin-1/-3 receptor antagonist for the treatment of postmenopausal vasomotor symptoms." Taylor & Francis. URL:[3]

  • BLD Pharm. "1383427-89-1|(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride." BLD Pharmatech. URL:[1]

  • Google Patents. "WO2024188935A1 - Novel dual nk-1/nk-3 receptor antagonists." Google Patents. URL:[4]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one

A Comprehensive Guide to the Safe Disposal of (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Disposal of (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one (CAS No. 930783-26-9), a heterocyclic compound utilized in various research applications. While specific safety data for this exact molecule is not extensively published, by analyzing analogous structures and adhering to established principles of chemical waste management, we can construct a robust and reliable disposal workflow.

The procedures outlined herein are grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and best practices from leading academic and industrial research institutions.[1][3][4][5]

Hazard Assessment and Characterization

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

Given these classifications, it is prudent to handle the parent compound with the same level of caution. Therefore, (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one should be managed as a non-acutely toxic, hazardous chemical waste . This classification dictates that it must not be disposed of via standard trash or sanitary sewer systems.[1][5][7]

Table 1: Chemical and Hazard Profile

PropertyValueSource
Chemical Name (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-oneAppretech Scientific Limited[8]
CAS Number 930783-26-9Appretech Scientific Limited[8]
Molecular Formula C7H12N2O2Appretech Scientific Limited[8]
Molecular Weight 156.18 g/mol Appretech Scientific Limited[8]
Known Hazards Based on hydrochloride salt: Harmful if swallowed, Causes skin and serious eye irritation.Sigma-Aldrich[6]

Personal Protective Equipment (PPE) and Safety Precautions

A proactive approach to safety is non-negotiable. When handling (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one in any form—pure, in solution, or as contaminated labware—the following PPE must be worn:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and accidental eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Work Area: All handling of the compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Segregated Waste Collection and Storage

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing unintended and potentially dangerous reactions.

Step-by-Step Waste Collection Protocol:

  • Select a Compatible Waste Container: Choose a container made of a material compatible with the waste stream. For (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free of cracks or leaks, and have a secure, leak-proof screw-top cap.[3]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[3][9] The label must include:

    • The words "Hazardous Waste".[3][9]

    • The full chemical name: "(9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one". Avoid using abbreviations or chemical formulas.[3]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

  • Accumulate Waste:

    • Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and other solid materials in a designated, labeled container.

    • Liquid Waste: For solutions containing the compound, use a separate, labeled liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).

    • Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[3] A funnel should never be left in the container opening.[3]

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[10]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[3][9]

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Ensure the SAA is clearly marked and away from drains or sources of ignition.

Below is a decision-making workflow for the proper segregation and handling of waste streams containing (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one.

G cluster_0 Waste Generation Point cluster_2 Waste Collection & Labeling cluster_3 Final On-Site Management start Waste Generated (9AR)-Hexahydropyrazino- [2,1-c][1,4]oxazin-4(3H)-one is_solid Solid? start->is_solid is_liquid Liquid? is_sharp Sharp? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharp_waste Collect in Labeled Hazardous Sharps Container is_sharp->sharp_waste Yes store_saa Store in Secondary Containment within Satellite Accumulation Area (SAA) is_sharp->store_saa No (Error Condition) solid_waste->store_saa liquid_waste->store_saa sharp_waste->store_saa pickup Request Pickup by EH&S or Licensed Waste Vendor store_saa->pickup

Caption: Waste Segregation and Collection Workflow.

Disposal of Empty Containers

Empty containers that previously held (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one must be decontaminated before being discarded as regular trash.

Procedure for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., methanol or acetone) three times.[11][12]

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in the appropriate labeled liquid hazardous waste container.[12]

  • Air Dry: Allow the rinsed container to air dry completely in a chemical fume hood.[11]

  • Deface Label: Completely remove or deface the original chemical label on the container.[11]

  • Final Disposal: Once clean and dry with the label defaced, the container can be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[11]

Final Disposal by Authorized Personnel

The ultimate disposal of hazardous chemical waste must be handled by trained professionals.

  • Schedule a Pickup: Once your hazardous waste container is 90% full or has been in accumulation for the maximum time allowed by your institution (often six months for academic labs), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal vendor to schedule a pickup.[1][3]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately as required by your institution and regulatory agencies.

  • Professional Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be managed and disposed of in compliance with all federal and state regulations.[5] Common disposal methods for chemical waste include incineration at high temperatures or secure landfilling after stabilization.

The following diagram illustrates the overall lifecycle of the chemical waste, from generation to final disposal.

G cluster_collection Waste Accumulation cluster_disposal Off-Site Management lab_ops Laboratory Operations (Waste Generation) labeling 1. Label Container 'Hazardous Waste' lab_ops->labeling collection 2. Collect Segregated Waste (Solid, Liquid, Sharps) labeling->collection storage 3. Store in SAA (Secondary Containment) collection->storage ehs_pickup EH&S / Vendor Pickup storage->ehs_pickup transport Transport to Permitted TSDF Facility ehs_pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

Sources

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